molecular formula C15H20O3 B1202049 parthenolide

parthenolide

Cat. No.: B1202049
M. Wt: 248.32 g/mol
InChI Key: KTEXNACQROZXEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Discovery in Natural Product Chemistry

Parthenolide (B1678480), a sesquiterpene lactone, is a naturally occurring compound that has garnered significant attention in the scientific community. frontiersin.orgnih.gov Its isolation and identification in the 1960s marked a notable point in natural product chemistry. numberanalytics.com This discovery paved the way for extensive research into its biological activities. frontiersin.org this compound is characterized by a germacrane (B1241064) skeleton, an α-methylene-γ-lactone ring, and an epoxide group, which are believed to be crucial for its biological effects. frontiersin.orgnih.govfrontiersin.org

The compound was initially isolated from plants belonging to the Asteraceae and Magnoliaceae families. frontiersin.orgresearchgate.net Specifically, it was identified as a major bioactive component of feverfew (Tanacetum parthenium). frontiersin.orgresearchgate.nettaylorandfrancis.com The study of sesquiterpene lactones, like this compound, has been a significant area of natural product chemistry since the 1970s, recognized for their diverse biological properties, including anti-inflammatory and cytotoxic effects. frontiersin.org

Botanical Origin and Ethnomedicinal Significance in Research Context

This compound is primarily derived from the feverfew plant (Tanacetum parthenium), a member of the daisy family (Asteraceae). frontiersin.orgnumberanalytics.comnih.gov This herb has a long history of use in traditional medicine, particularly by ancient Greek and early European herbalists. researchgate.netnih.gov Its name, "feverfew," is derived from the Latin "febrifugia," meaning "fever reducer," highlighting one of its traditional applications. numberanalytics.com

The ethnomedicinal uses of feverfew have been a driving force behind scientific investigation into its constituents. Traditional applications include the treatment of a wide array of ailments such as fever, migraine headaches, rheumatoid arthritis, stomach aches, and toothaches. nih.govresearchgate.netnih.gov The plant's leaves and flowers are the primary parts used for medicinal preparations and contain the highest concentrations of this compound. taylorandfrancis.commdpi.com The well-documented traditional use of feverfew for conditions associated with inflammation and pain prompted researchers to investigate its active compounds, leading to the identification of this compound as a key player. researchgate.netmdpi.com

This compound's Prominence in Modern Chemical Biology and Preclinical Pharmacological Research

In recent years, this compound has become a prominent subject in chemical biology and preclinical pharmacological research due to its wide range of biological activities. frontiersin.orguac.pt It is particularly noted for its anti-inflammatory and anticancer properties. frontiersin.orgmedicalnewstoday.com A significant body of research has focused on its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses and cell survival. frontiersin.orgmdpi.comomicsonline.orgnih.gov By inhibiting NF-κB, this compound can reduce the production of pro-inflammatory molecules. numberanalytics.commdpi.com

This compound has also been identified as the first small molecule capable of targeting cancer stem cells. frontiersin.orgfrontiersin.org Preclinical studies have demonstrated its potential to induce apoptosis (programmed cell death) in various cancer cell lines, including those of leukemia, breast cancer, and lung cancer. frontiersin.orgnih.gov Researchers are actively exploring its efficacy in combination with other anticancer agents to enhance therapeutic outcomes and overcome drug resistance. frontiersin.orgnih.gov The development of more soluble and stable derivatives of this compound, such as dimethylaminothis compound (B10826480) (DMAPT), is also an active area of research to improve its potential for clinical applications. ebi.ac.uk

Current Research Landscape and Emerging Academic Themes for the Compound

The current research landscape for this compound is dynamic and expanding. A bibliometric analysis of research from 2002 to 2022 indicates a growing interest in its therapeutic potential for tumors, autoimmune diseases, and inflammatory conditions. nih.gov Emerging themes in this compound research include its application in novel drug delivery systems and its synergistic effects with other drugs. researchgate.netuac.pt

Key areas of contemporary research include:

Oncology: A major focus remains on this compound's anticancer mechanisms, particularly its ability to selectively target cancer stem cells and its use in combination therapies for various malignancies, including hematological cancers. frontiersin.orgfrontiersin.orgnih.govcjnmcpu.com

Inflammation: Research continues to explore its anti-inflammatory effects and the underlying molecular mechanisms, with potential applications in treating chronic inflammatory diseases like arthritis and periodontal disease. frontiersin.orgtandfonline.com

Structural Modification and Drug Delivery: To overcome challenges like poor solubility and bioavailability, researchers are developing novel derivatives and nanoformulations of this compound to enhance its therapeutic efficacy. cjnmcpu.comtandfonline.com For example, a derivative known as ACT001 has been granted orphan drug status for glioma treatment and is undergoing clinical trials. mdpi.com

Chemical Synthesis and Target Identification: Advanced synthetic methods are being developed to create this compound analogs, which helps in understanding structure-activity relationships and identifying specific molecular targets. nih.govacs.orgrsc.org

The ongoing research aims to translate the promising preclinical findings into effective therapeutic strategies for a range of diseases. uac.pt

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-9-5-4-8-15(3)13(18-15)12-11(7-6-9)10(2)14(16)17-12/h5,11-13H,2,4,6-8H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEXNACQROZXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2(C(O2)C3C(CC1)C(=C)C(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30860250
Record name 1a,5-Dimethyl-8-methylidene-2,3,6,7,7a,8,10a,10b-octahydrooxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30860250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29552-41-8, 20554-84-1
Record name 1a,5-Dimethyl-8-methylidene-2,3,6,7,7a,8,10a,10b-octahydrooxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30860250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1aR-(1aR*,4E,7aS*,10aS*,-10bR*)]-2,3-6,7,7a,8,10a,10b-Octahydro-1a,5-dimethyl-8-methyleneoxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one
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Biosynthetic Pathways and Advanced Synthetic Methodologies

Elucidation of Parthenolide's Proposed Biosynthetic Pathway

The biosynthesis of This compound (B1678480) in plants, particularly in feverfew (Tanacetum parthenium), begins with common isoprenoid precursors and proceeds through a series of specific, enzyme-catalyzed transformations. Research combining cDNA library sequencing, co-expression analysis, and metabolomics has successfully identified the key genes and enzymes required for its formation researchgate.netnih.gov. The entire pathway has been reconstituted in Nicotiana benthamiana, confirming the function of the identified enzymes researchgate.netnih.gov.

The journey to this compound begins with farnesyl pyrophosphate (FPP), a central intermediate in terpene biosynthesis. A series of four key enzymatic steps transforms FPP into this compound. The immediate precursor to this compound is costunolide (B1669451), another bioactive sesquiterpene lactone nih.govresearchgate.netresearchgate.net.

The proposed biosynthetic pathway is as follows:

Farnesyl Pyrophosphate (FPP) to Germacrene A : The first dedicated step is the cyclization of FPP to (+)-germacrene A. This reaction is catalyzed by the enzyme (+)-germacrene A synthase (GAS) researchgate.netresearchgate.netresearchgate.net.

Germacrene A to Germacra-1(10),4,11(13)-trien-12-oic acid : Germacrene A undergoes a series of oxidation steps to form germacrene A acid. This conversion is handled by a single cytochrome P450 enzyme, germacrene A oxidase (GAO) researchgate.netnih.gov.

Germacra-1(10),4,11(13)-trien-12-oic acid to Costunolide : The subsequent step involves the hydroxylation of germacrene A acid followed by lactonization to form the characteristic γ-butyrolactone ring of costunolide. This is catalyzed by costunolide synthase (COS), another cytochrome P450 enzyme researchgate.netnih.gov.

Costunolide to this compound : The final step is the epoxidation of the C4-C5 double bond of costunolide to yield this compound nih.gov. This transformation is catalyzed by this compound synthase (PTS), also a member of the cytochrome P450 family researchgate.netnih.gov.

Table 1: Key Enzymes in the Biosynthesis of this compound


EnzymeAbbreviationEnzyme ClassFunction in Pathway
(+)-Germacrene A synthaseGASSesquiterpene synthaseCatalyzes the cyclization of FPP to form (+)-germacrene A.
Germacrene A oxidaseGAOCytochrome P450Oxidizes germacrene A to germacrene A acid.
Costunolide synthaseCOSCytochrome P450Converts germacrene A acid into costunolide.
This compound synthasePTSCytochrome P450Catalyzes the final epoxidation of costunolide to form this compound.

The production of this compound in Tanacetum parthenium is not static and can be influenced by external stimuli, suggesting a complex regulatory network at the genetic level. Studies have shown that the application of elicitors, such as methyl jasmonate (MJ) and salicylic acid (SA), can significantly increase this compound accumulation nih.govresearchgate.net.

Treatment with these elicitors has been shown to up-regulate the expression of key biosynthetic genes, particularly germacrene A synthase (GAS) nih.govresearchgate.net. For instance, this compound content in feverfew leaves reached its peak 24 hours after treatment with methyl jasmonate or salicylic acid, with increases of 3.1-fold and 1.96-fold compared to control plants, respectively nih.govresearchgate.net. This indicates that the biosynthesis is, at least in part, regulated by plant defense signaling pathways. The identification of the pathway genes themselves was facilitated by co-expression analysis, which demonstrated that the genes for GAS, GAO, COS, and PTS have similar expression patterns that correlate with this compound accumulation during flower development researchgate.netresearchgate.net.

Total Synthesis Approaches to this compound

The chemical synthesis of this compound is a significant challenge due to its ten-membered carbocyclic ring, multiple stereocenters, and reactive functional groups, including an epoxide and an α-methylene-γ-butyrolactone moiety. Despite these hurdles, several total syntheses have been accomplished, showcasing diverse and innovative strategies.

Retrosynthetic analysis of this compound typically involves simplifying the molecule by strategically "disconnecting" key bonds to reveal simpler, more accessible starting materials. Common strategies focus on the formation of the challenging ten-membered germacrane (B1241064) ring and the stereocontrolled installation of the lactone and epoxide.

Key disconnections often include:

Macrocyclization : The ten-membered ring is frequently formed in a late-stage macrocyclization step. Various reactions have been employed for this purpose, including intramolecular Barbier reactions acs.orgnih.gov, and intramolecular sulfone allylations nih.govrsc.org.

Lactone Formation : The α-methylene-γ-butyrolactone ring can be disconnected to an acyclic precursor. This functionality is often installed late in the synthesis due to its reactivity nih.govrsc.org.

Ring-Enlarging Rearrangements : Some approaches have utilized ring-enlarging strategies, such as an oxy-Cope rearrangement, to construct the ten-membered ring from a smaller cyclic precursor nih.gov.

Controlling the absolute and relative stereochemistry of the multiple chiral centers in this compound is a critical aspect of its total synthesis. Chemists have employed a range of stereoselective and enantioselective methods to achieve this control.

One notable advancement is the use of a 2-(silyloxymethyl)allylboration of aldehydes to enable stereoselective access to the α-(exo)-methylene γ-butyrolactone moiety under mild conditions nih.govrsc.orgrsc.orgscispace.com. This method has been successfully applied to the enantioselective total synthesis of both natural (–)-parthenolide and its unnatural (+)-enantiomer nih.govrsc.orgrsc.org. The stereocontrol in this key step is often directed by existing stereocenters in the aldehyde precursor, such as an adjacent epoxide group, which provides high levels of 1,2-asymmetric induction nih.govrsc.orgscispace.com. Other proposed strategies have focused on different key steps for stereocontrol, such as diastereoselective epoxidation and diastereoselective iodolactonization uniroma1.it.

Recent Advances : A major advance of total synthesis is that it provides access to unnatural stereoisomers and specifically designed analogues of this compound, which are crucial tools for studying its mechanism of action and structure-activity relationships acs.orgnih.govrsc.org. For instance, by synthesizing both enantiomers and other diastereomers, researchers were able to demonstrate that only the natural (–)-parthenolide showed potent and selective inhibition of tubulin carboxypeptidase activity nih.govrsc.org. Furthermore, chemoenzymatic strategies are emerging, using engineered P450 enzymes for late-stage C-H functionalization of the this compound scaffold to generate novel derivatives that would be difficult to access through traditional chemical methods nih.gov.

Table 2: Summary of Selected this compound Total Synthesis Strategies


Key StrategyReported StepsOverall YieldKey Features
Intramolecular Sulfone Allylation & Allylboration164.3%Enantioselective synthesis of (+)- and (–)-parthenolide; stereocontrolled lactone formation.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE3diGwR_dpFXQhILNCBe5Ol7EPOwSomz1-KE98IPoAV2s96nlo8MrDNF4vDQHHxnRJfoC3I7eDvGafVs6VatqstwXKAIZLD5cUmlFSbkTeEBXLJ_x1nK3evTOH-DNjBn-1O64wznTlnbWe9QE%3D)][ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHgBx8oz37wsLSMwjACbdj3DrH_mAhl-ZyBv1J6Lwegyz_COQYt0QeAt7O3f1Upi7-48brIkrZ85AsxE7Kc8-lh7ivaECW0cCk-DdpbyWLEm80ojd2UDmaOR2ciQ7pkhSc7E2yDcTuXdSKfA3ZgjzG-dvcZfOAp9kKg)]
Macrocyclic Stereocontrolled Barbier ReactionNot specifiedNot specifiedFormation of the 10-membered ring; synthesis of analogues.[ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGpQy-0jYklP8V51F-k2YZStW0LjOuRy38FZt40_Ic6WE86QmKE7zRvz06iXWfi-BDuuXPyyGVE0QEJoAP2wa4L-Pkpy9PeWWLjy-oN6caawswJfGpc_z3fd8JrxwOdBxTToLtdHWOX_4w%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGIWu331fPPfqKnHKGmVJlhbINp0j-wlNdvCdA_hPUFw30BmIvzpuY3-y2uOEajyyJxJZc2-0E-fK2Xu6mHypB_TtoW8NzHi00xZlxa6mujBEFT7vhmVZChkPzVjkR7zVcgnwR5)]
[2,3]-Wittig Ring Contraction & Iodocarbonate Cyclization131.75%Synthesis of an unnatural diastereomer, (±)-4,5-dia-parthenolide.[ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEj1tIvskxdRdQX7m38U9MHMY-ArnKUhE3NlietePtE8b86014mkTdrM-vUX6dLp5uFeu0MvfTDmR_5Vh1wvgv3S25gmaTNkHfh0xrxTjSFLzgkfpwPkv2hcE1W-6zhQKenJZQUCuw06n_9Bw%3D%3D)]

Semi-Synthetic Derivatization Strategies

This compound, a sesquiterpene lactone primarily sourced from the feverfew plant (Tanacetum parthenium), has garnered significant attention for its diverse pharmacological activities. cjnmcpu.comresearchgate.net However, its inherent limitations, such as poor water solubility and bioavailability, have necessitated the development of semi-synthetic derivatization strategies to enhance its therapeutic potential. cjnmcpu.com These strategies focus on chemically modifying the this compound scaffold to improve its physicochemical properties and biological activity.

Chemical Modification of this compound Scaffold for Enhanced Properties

The chemical structure of this compound, featuring an α-methylene-γ-lactone ring and an epoxide group, offers several reactive sites for modification. nih.gov These functionalities are crucial for its biological activity, as they can interact with nucleophilic sites on cellular proteins. nih.gov Semi-synthetic modifications aim to retain or enhance this reactivity while improving drug-like properties.

Key modification strategies include:

Modification of the α-methylene-γ-lactone moiety: This group is a primary target for Michael addition reactions. The introduction of amines, thiols, and other nucleophiles can lead to derivatives with increased solubility and altered biological activity. nih.gov For instance, the addition of a dimethylamino group to create dimethylaminothis compound (B10826480) (DMAPT) significantly improves water solubility. nih.gov

Reactions involving the epoxide ring: The epoxide can be opened to introduce new functional groups. For example, replacement of the epoxide with a cyclopropyl (B3062369) moiety has been explored to create potentially more stable analogs. researchgate.net

Modifications at other positions: Late-stage C-H functionalization, often mediated by P450 enzymes, has enabled the introduction of hydroxyl groups at the C9 and C14 positions. nih.gov These hydroxylated derivatives can then be further functionalized to produce a range of analogs with enhanced potency. nih.gov For example, esterification of the C14 hydroxyl group has yielded derivatives with improved anti-leukemic activity. bohrium.com

Transannular cyclization/rearrangement: Under acidic conditions, this compound can undergo electrophilic transannular cyclization to yield guaianolide-type sesquiterpene lactones like micheliolide. cjnmcpu.com

These chemical modifications have led to the generation of numerous this compound derivatives with improved properties, such as enhanced solubility and increased potency against various cancer cell lines. cjnmcpu.comnih.gov

Table 1: Examples of Semi-Synthetic this compound Derivatives and their Modifications

Derivative NameModification StrategyEnhanced Property
Dimethylaminothis compound (DMAPT)Michael addition of dimethylamine (B145610) to the α-methylene-γ-lactoneIncreased water solubility
C9- and C14-hydroxythis compoundP450-mediated C-H functionalizationIntroduction of new functionalization sites for further derivatization
C14-ester derivativesEsterification of C14-hydroxythis compoundImproved anti-leukemic activity
MicheliolideAcid-catalyzed transannular cyclizationAltered scaffold, leading to different biological activity profiles
Cyclopropyl analogueReplacement of the epoxide with a cyclopropyl groupIncreased stability

Targeted Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

The synthesis of a diverse library of this compound analogs is crucial for understanding the relationship between the compound's structure and its biological activity. SAR studies help to identify the key pharmacophoric features responsible for its therapeutic effects and guide the design of more potent and selective derivatives.

Key findings from SAR studies on this compound analogs include:

The α-methylene-γ-lactone ring is essential for activity: The reactivity of this Michael acceptor is critical for the covalent modification of target proteins. nih.gov Derivatives where this group is modified or removed often show significantly reduced activity.

The epoxide group contributes to potency: Replacement of the epoxide oxygen with a carbon atom has been shown to decrease anticancer activity, suggesting the importance of this moiety. researchgate.net

Modifications at C9 and C14 can enhance potency: Studies have shown that both the C9 and C14 positions are "hot spots" for improving the antileukemic potency of this compound. nih.gov The introduction of various functional groups at these positions has led to analogs with significantly improved activity compared to the parent compound. nih.govresearchgate.net For instance, certain C14-ester derivatives have demonstrated potent and selective activity against acute myeloid leukemia (AML) cells. bohrium.com

Stereochemistry influences bioactivity: The stereoselective total synthesis of this compound and its stereoisomers has revealed that the biological activity is dependent on the specific stereochemical configuration.

Table 2: Structure-Activity Relationship (SAR) Insights from this compound Analogs

Structural FeatureImportance for Activity
α-methylene-γ-lactone ringEssential for covalent modification of target proteins and biological activity.
Epoxide groupContributes significantly to anticancer potency.
C9 and C14 positionsModifications at these sites can lead to enhanced biological activity.
C14 methyl groupMay be important for high anticancer activity. researchgate.net
Lactone moietyReplacement with a lactam moiety greatly decreases anticancer activity. researchgate.net

Through the systematic synthesis and biological evaluation of this compound analogs, researchers continue to elucidate the structural requirements for its potent and selective biological activities, paving the way for the development of novel therapeutic agents. researchgate.net

Molecular Mechanisms and Cellular Target Identification

Modulation of Key Intracellular Signaling Cascades

Parthenolide (B1678480), a sesquiterpene lactone, exerts its biological effects by modulating multiple intracellular signaling pathways critical for cell survival, proliferation, and inflammation. Its ability to interact with and inhibit key proteins in these cascades underlies its diverse pharmacological activities.

One of the most extensively documented mechanisms of this compound is its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. spandidos-publications.comahajournals.org NF-κB is a crucial transcription factor family that regulates genes involved in inflammation, immune responses, and cell survival. frontiersin.org In many pathological states, including various cancers and inflammatory diseases, NF-κB is constitutively active. mdpi.com this compound intervenes at critical steps to suppress this activation.

The primary mechanism by which this compound inhibits the NF-κB pathway is by targeting the IκB kinase (IKK) complex. frontiersin.orgnih.govnih.gov The IKK complex, consisting of catalytic subunits IKKα and IKKβ and a regulatory subunit NEMO, is responsible for phosphorylating the inhibitory IκB proteins. mdpi.com This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome, freeing NF-κB to translocate to the nucleus. frontiersin.org

This compound has been shown to directly bind to and inhibit IKKβ, a critical kinase subunit for cytokine-mediated NF-κB activation. capes.gov.brdiva-portal.org This interaction is mediated by its α-methylene-γ-lactone moiety, which covalently binds to Cysteine-179 within the activation loop of IKKβ, thereby abolishing its kinase activity. capes.gov.brdiva-portal.orgresearchgate.net By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα. nih.govaai.orgoup.com This leads to the stabilization and accumulation of IκBα in the cytoplasm, which in turn sequesters NF-κB, preventing its activation. nih.govnih.gov Some studies have demonstrated that this compound prevents the TNF-α-induced activation of both IKKα and IKKβ. mdpi.comaai.org This inhibition of the IKK complex disrupts the recruitment of IKK to the TNF receptor, blocking the downstream signaling cascade. oup.com

Table 1: Research Findings on this compound's Inhibition of IKK Activity

Cell Line/Model Stimulus Key Findings Reference
Cystic Fibrosis Cell Lines IL-1β / TNF-α This compound inhibited IKK complex activity, preventing IκBα degradation. nih.govnih.gov
HeLa Cells TNF-α This compound did not directly inhibit immunoprecipitated IKKα or IKKβ in vitro, suggesting it targets a component upstream or within the IKK complex in the cell. aai.org
HeLa Cells MEKK1 / NIK This compound inhibited IKK activity induced by overexpression of MEKK1 and NIK. researchgate.netaai.org
Human Pancreatic Cancer Cells Gemcitabine (B846) This compound suppressed NF-κB activity enhanced by gemcitabine resistance. nih.gov
A549 (Lung Carcinoma) Taxol This compound inhibited Taxol-induced activation of IKK. aacrjournals.org
Primary AML Cells --- This compound inhibited NF-κB, indicated by loss of phosphorylation on the p65 subunit. nih.govashpublications.org

As a direct consequence of IKK inhibition and IκBα stabilization, this compound effectively suppresses the nuclear translocation of NF-κB, primarily the p65 (RelA) subunit. nih.govmdpi.comoup.com By keeping NF-κB sequestered in the cytoplasm, this compound prevents it from reaching its target genes in the nucleus. ahajournals.orgmdpi.com Studies using immunofluorescence and cell fractionation have consistently shown a marked reduction in nuclear p65 levels in various cell types, including cancer cells and vascular smooth muscle cells, following treatment with this compound. ahajournals.orgoup.comnih.govnih.gov

This compound is also a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is aberrantly activated in many cancers and inflammatory conditions. nih.govnih.govmdpi.com STAT proteins are activated via phosphorylation by Janus kinases (JAKs), which are themselves activated by cytokine receptors. mdpi.commdpi.com

Research indicates that this compound can inhibit the STAT3 pathway at multiple levels. A primary mechanism is the direct inhibition of JAKs. nih.govnih.gov this compound has been shown to be a covalent, pan-JAK inhibitor, directly interacting with and inactivating these kinases. nih.gov It covalently modifies multiple cysteine residues on JAK2, a key upstream kinase for STAT3, thereby suppressing its kinase activity. nih.govnih.govdntb.gov.uamdpi.com This inhibition of JAKs prevents the subsequent phosphorylation of STAT3 on the critical Tyr705 residue. mdpi.comresearchgate.net

By blocking STAT3 phosphorylation, this compound prevents its dimerization, a necessary step for its translocation into the nucleus. mdpi.comresearchgate.net Consequently, the transcriptional activity of STAT3 is inhibited, leading to the downregulation of its target genes, which include anti-apoptotic proteins like Bcl-2 and Bcl-xL, and cell cycle regulators like cyclin D1. spandidos-publications.commdpi.com Some evidence also suggests that this compound can prevent the DNA binding activity of STAT1 and STAT3, adding another layer to its inhibitory effect on this pathway. frontiersin.org

Table 2: Research Findings on this compound's Disruption of the STAT3 Pathway

Cell Line/Model Key Findings Reference
HepG2/STAT3 Cells This compound inhibited IL-6-induced STAT3-responsive luciferase activity and STAT3 Tyr705 phosphorylation. mdpi.com
MDA-MB-231 Cells This compound directly inhibited JAK2 kinase activity in vitro. mdpi.com
Various Cancer Cells This compound covalently modified cysteine residues on JAK2, suppressing its kinase activity. nih.govnih.govdntb.gov.ua
SGC-7901/DPP Gastric Cancer Cells This compound inhibited STAT3 phosphorylation and modulated downstream proteins (cyclin D1, p21, Bcl-2, Bcl-xL). spandidos-publications.commdpi.com
Rat Model of Left Ventricular Hypertrophy This compound abolished angiotensin II-induced activation of STAT3 (phosphorylation at Tyr705 and Ser727). nih.gov

This compound exhibits complex interactions with the Mitogen-Activated Protein Kinase (MAPK) pathways, which include c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK. These pathways are crucial in translating extracellular signals into cellular responses like proliferation, differentiation, and apoptosis. The effect of this compound on these pathways can be cell-type and context-dependent.

In some contexts, this compound appears to inhibit MAPK pathways. For instance, one study found that this compound prevented the activation of p38 MAPK. aai.org However, a more commonly reported phenomenon is the activation, specifically of the JNK pathway. mdpi.com Several studies have shown that this compound markedly enhances and sustains the activation of JNK, particularly in the context of TNF-α stimulation. oup.com This sustained JNK activation is often linked to the pro-apoptotic effects of this compound. mdpi.comoup.com For example, the sensitization of cancer cells to TNF-α-induced apoptosis by this compound is attributed to both the suppression of NF-κB and the sustained activation of JNK. oup.com

The crosstalk is evident as the inhibition of NF-κB by this compound can lead to a compensatory or synergistic activation of other pathways. The interplay between NF-κB and MAPK pathways is critical in determining cell fate. While NF-κB is generally a pro-survival signal, sustained JNK activation is often a pro-apoptotic signal. By shifting the balance—inhibiting NF-κB while promoting JNK—this compound can push cells towards apoptosis. oup.com

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling axis that promotes cell growth, survival, and proliferation and is often hyperactivated in cancer. exp-oncology.com.ua this compound's interaction with this pathway is multifaceted.

Several studies report that this compound inhibits the PI3K/Akt/mTOR pathway. omicsonline.org In cervical and breast cancer cells, this compound treatment has been shown to decrease the expression and/or phosphorylation of key components like PI3K, Akt, and mTOR. researchgate.netnih.govresearchgate.net This inhibition is sometimes linked to the upregulation of the tumor suppressor PTEN, a negative regulator of the PI3K/Akt pathway. researchgate.netnih.gov The suppression of this axis by this compound contributes to its ability to induce both apoptosis and autophagy. researchgate.netnih.gov

Conversely, other research, particularly in the context of acute myeloid leukemia (AML), has found that this compound treatment can induce the activation of the PI3K/mTOR pathway. ashpublications.org This activation, evidenced by increased phosphorylation of Akt and the mTOR target p70S6K, is proposed to be a cytoprotective or resistance mechanism that cells evoke in response to the cellular stress caused by this compound's inhibition of NF-κB. nih.govashpublications.org This finding is significant because it suggests that combining this compound with PI3K or mTOR inhibitors could be a synergistic strategy to overcome this protective response and enhance its anti-cancer effects. mdpi.comnih.govashpublications.org

Table 3: Research Findings on this compound's Regulation of the PI3K/Akt/mTOR Axis

Cell Line/Model Key Findings Reference
HeLa (Cervical Cancer) This compound suppressed the PI3K/Akt signaling pathway, inhibited mTOR, and activated PTEN, leading to apoptosis and autophagy. nih.govresearchgate.net
Breast Cancer Cells This compound suppressed the levels of PI3K, Akt, p-Akt, and mTOR. researchgate.net
Primary AML Cells This compound treatment induced the phosphorylation of p70S6K and Akt, indicating activation of the PI3K/mTOR pathway. nih.govashpublications.org
U937 (Leukemia) Cells This compound treatment decreased mRNA expression of AKT1 and mTOR. exp-oncology.com.ua

JAK/STAT Signaling Modulation

This compound has been identified as a modulator of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathway, which is crucial for regulating cellular processes like proliferation, differentiation, apoptosis, and inflammation. mdpi.comnih.gov Aberrant activation of this pathway is frequently associated with various cancers. nih.gov this compound exerts its inhibitory effects at multiple levels of the JAK/STAT cascade. mdpi.com

One of the primary mechanisms is the direct inhibition of Janus kinases (JAKs). mdpi.com this compound acts as a covalent pan-JAK inhibitor. nih.govmdpi.com It has been shown to directly interact with JAKs, including JAK1, JAK2, and Tyk2, and covalently bind to specific cysteine residues within these proteins. nih.govresearchgate.net This covalent modification leads to the inactivation of their enzymatic kinase activity. nih.govmdpi.com For instance, in JAK2, this compound targets cysteine residues Cys178, Cys243, Cys335, and Cys480. nih.gov This binding is selective, as it preferentially targets JAKs over other abundant cellular proteins like tubulin and actin. nih.gov

By inhibiting JAKs, this compound prevents the subsequent phosphorylation and activation of STAT proteins, particularly STAT3. mdpi.comresearchgate.net The phosphorylation of STATs is a critical step that allows them to dimerize, translocate to the nucleus, and act as transcription factors for various target genes, many of which are anti-apoptotic and promote cell survival. mdpi.com By blocking STAT3 phosphorylation on Tyr705, this compound prevents its dimerization and nuclear translocation, thereby inhibiting STAT3-dependent gene expression. ashpublications.org This inhibition of the JAK/STAT pathway contributes significantly to the anti-inflammatory and anti-cancer properties of this compound. nih.govmdpi.com

Target Mechanism of Action Outcome References
JAKs (JAK1, JAK2, Tyk2)Covalent binding to cysteine residues (e.g., Cys178, Cys243, Cys335, Cys480 in JAK2)Inhibition of kinase activity mdpi.com, nih.gov
STAT3Inhibition of tyrosine phosphorylation (Tyr705)Prevention of dimerization and nuclear translocation mdpi.com, ashpublications.org
STAT-dependent genesDownregulation of transcriptionInhibition of cell proliferation and survival mdpi.com

Wnt Signaling Pathway Modulation

This compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers, leading to uncontrolled cell proliferation. nih.govnih.gov The compound modulates this pathway through multiple mechanisms.

A key finding is that this compound can block the synthesis of the transcriptional regulators T-cell factor 4 (TCF4) and lymphoid enhancer factor 1 (LEF1), which are essential downstream components of the Wnt pathway. nih.govnih.gov This inhibition occurs at the protein level, as this compound treatment leads to a dose-dependent decrease in TCF4 and LEF1 proteins without significantly affecting their mRNA levels. nih.gov This ultimately suppresses the transcription of Wnt target genes such as Axin2 and NKD1. nih.gov

Furthermore, some studies suggest that this compound can inhibit Wnt signaling by targeting ubiquitin-specific peptidase 7 (USP7). researchgate.net Inhibition of USP7 activity by this compound can lead to the destabilization of β-catenin, a central molecule in the Wnt pathway. researchgate.net In metastatic colorectal cancer cells, this compound has been observed to impede cell migration by regulating Wnt/β-catenin signaling, partly through the upregulation of DKK-1 protein expression, a known inhibitor of the Wnt pathway. researchgate.net This multifaceted inhibition of the Wnt signaling cascade contributes to the anti-proliferative effects of this compound in cancer cells. nih.govresearchgate.net

Target/Process Effect of this compound Consequence References
TCF4/LEF1Inhibition of protein synthesisDownregulation of Wnt target gene expression nih.gov, nih.gov
USP7Inhibition of deubiquitinase activityPotential destabilization of β-catenin researchgate.net
Wnt/β-catenin signalingSuppressionInhibition of cancer cell proliferation and migration nih.gov, researchgate.net
DKK-1Upregulation of protein expressionInhibition of Wnt pathway researchgate.net

Covalent Modification of Cysteine Residues in Target Proteins

A defining characteristic of this compound's molecular mechanism is its ability to form covalent bonds with nucleophilic sites on biological molecules, particularly the thiol groups of cysteine residues in proteins. mdpi.comnih.govmdpi.com This reactivity is central to its biological activities, including its anti-inflammatory and anti-cancer effects. biorxiv.orgresearchgate.net

The chemical structure of this compound features two key reactive sites: an α-methylene-γ-lactone ring and an epoxide group. researchgate.netviamedica.pl These structures act as electrophilic centers that readily react with nucleophiles. viamedica.pl This covalent modification can alter the structure and function of target proteins, leading to the modulation of various cellular signaling pathways. nih.gov For example, the covalent modification of IκB kinase β (IKK-β) at cysteine 179 impairs NF-κB signaling. biorxiv.orgnih.gov Similarly, this compound has been shown to covalently modify cysteines in other proteins such as tubulin, heat shock proteins, and Janus kinases. nih.govbiorxiv.org

Michael Addition with α-Methylene-γ-Lactone Ring

The primary mechanism for the covalent modification of proteins by this compound is a Michael-type addition reaction involving its α-methylene-γ-lactone ring. nih.govembopress.orgljmu.ac.uk This specific chemical moiety contains an α,β-unsaturated carbonyl group that serves as a potent Michael acceptor. mdpi.commdpi.comcore.ac.uk

In this reaction, the nucleophilic thiol group (-SH) of a cysteine residue attacks the electrophilic β-carbon of the α-methylene group, forming a stable covalent bond. researchgate.netembopress.org This alkylation of cysteine thiols is responsible for the inactivation or modulation of numerous target proteins. researchgate.netnih.gov Studies have confirmed that the α-methylene-γ-lactone moiety is crucial for this reactivity. For instance, research using a derivative of this compound where this ring was reduced (11β,13-dihydrothis compound) showed a lack of reactivity with human serum albumin, whereas this compound itself readily reacted with a cysteine residue on the protein. mdpi.comresearchgate.net This specific chemical interaction underpins this compound's ability to inhibit enzymes and transcription factors that are dependent on critical cysteine residues for their function. nih.govembopress.org

Identification of Cysteine-Reactive Protein Targets (e.g., Thioredoxin Reductase (TrxR1))

Through chemoproteomic approaches, several specific protein targets of this compound that are covalently modified at cysteine residues have been identified. biorxiv.org One of the significant targets is Thioredoxin Reductase 1 (TrxR1), a key selenoenzyme in the cellular antioxidant system. nih.govcsic.es

This compound has been shown to interact with and inhibit both cytosolic TrxR1 and mitochondrial TrxR2. nih.gov The inhibition occurs through the selective targeting of the selenocysteine (B57510) residue in the active site of the enzyme. nih.gov This interaction not only inhibits the reductase function of TrxR1 but also converts it into an NADPH oxidase, leading to the generation of superoxide (B77818) anions and an increase in intracellular reactive oxygen species (ROS). nih.gov This disruption of the thioredoxin system contributes to the oxidative stress-mediated apoptosis induced by this compound. nih.govmdpi.com Overexpression of functional TrxR1 can protect cells from this compound treatment, while its knockdown sensitizes them, confirming TrxR1 as a critical functional target. nih.gov

Other identified cysteine-reactive targets include:

Focal Adhesion Kinase 1 (FAK1): Covalently modified at cysteine 427, leading to impaired FAK1-dependent signaling and reduced cancer cell proliferation, survival, and motility. biorxiv.orgnih.gov

IκB Kinase β (IKK-β): Modified at cysteine 179, resulting in the inhibition of the NF-κB signaling pathway. biorxiv.orgnih.gov

Janus Kinases (JAKs): As mentioned previously, specific cysteines in JAKs are targeted, leading to the inhibition of the JAK/STAT pathway. mdpi.comdntb.gov.ua

Protein Target Modified Cysteine Residue Functional Consequence References
Thioredoxin Reductase 1 (TrxR1)Selenocysteine in active siteInhibition of reductase activity, induction of NADPH oxidase activity nih.gov
Focal Adhesion Kinase 1 (FAK1)Cysteine 427Impairment of FAK-dependent signaling biorxiv.org, nih.gov
IκB Kinase β (IKK-β)Cysteine 179Inhibition of NF-κB signaling biorxiv.org, nih.gov
Janus Kinase 2 (JAK2)Cys178, Cys243, Cys335, Cys480Inhibition of kinase activity nih.gov

Induction of Programmed Cell Death in Cellular Models

This compound is a potent inducer of programmed cell death, or apoptosis, in a wide variety of cancer cell lines. mdpi.comresearchgate.netnih.govresearchgate.net This pro-apoptotic activity is a cornerstone of its anti-cancer effects. ashpublications.orgspandidos-publications.com The induction of apoptosis by this compound is observed in numerous cancer models, including leukemia, colorectal cancer, lung cancer, and ovarian cancer. mdpi.comashpublications.orgspandidos-publications.comnih.gov

The process is often dose- and time-dependent and is characterized by classic apoptotic features such as nuclear fragmentation, membrane blebbing, and the appearance of a sub-G1 peak in cell cycle analysis. nih.govspandidos-publications.com this compound triggers apoptosis through the activation of multiple signaling cascades, involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.comnih.govnih.gov The apoptotic mechanism is frequently associated with the generation of reactive oxygen species (ROS) and the inhibition of pro-survival signaling pathways like NF-κB and STAT3. ashpublications.orgviamedica.pl

Intrinsic (Mitochondrial) Apoptosis Pathway Activation

A primary mechanism through which this compound induces apoptosis is the activation of the intrinsic, or mitochondrial, pathway. mdpi.comviamedica.plspandidos-publications.comnih.govmdpi.com This pathway is initiated by intracellular stress signals, such as the increase in reactive oxygen species (ROS) that is consistently observed following this compound treatment. viamedica.plnih.gov

This compound-induced oxidative stress leads to mitochondrial dysfunction, characterized by the dissipation of the mitochondrial membrane potential. viamedica.pl This disruption triggers the release of pro-apoptotic proteins from the mitochondria into the cytosol, most notably cytochrome c. viamedica.plspandidos-publications.commdpi.com The release of cytochrome c is a critical event, as it associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. mdpi.com

Activated caspase-9 then initiates a caspase cascade, leading to the activation of executioner caspases, such as caspase-3. mdpi.com The activation of caspase-3 is a hallmark of apoptosis and is responsible for cleaving numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to cell death. spandidos-publications.commdpi.com The activation of the intrinsic pathway by this compound is further supported by observations of changes in the Bcl-2 family of proteins, including the cleavage of Bid to its truncated form, tBid, which further promotes mitochondrial outer membrane permeabilization. viamedica.plnih.gov

Extrinsic (Death Receptor) Apoptosis Pathway Interplay

This compound not only activates the intrinsic apoptotic pathway but also sensitizes cancer cells to the extrinsic pathway, which is initiated by the binding of extracellular death ligands to transmembrane death receptors. viamedica.pl This interplay amplifies the apoptotic signal and can overcome resistance to apoptosis in some cancer cells.

A key mechanism in this process is the upregulation of death receptors on the cell surface. This compound has been shown to increase the protein levels and surface expression of Death Receptor 5 (DR5), also known as TRAIL-R2. spandidos-publications.comnih.gov This upregulation makes cancer cells more susceptible to apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). spandidos-publications.comnih.gov In colorectal cancer cells, for example, this compound treatment enhances TRAIL-induced apoptosis by increasing DR5 expression. spandidos-publications.comnih.gov

The activation of death receptors like DR5 leads to the recruitment of the Fas-associated death domain (FADD) protein and procaspase-8, forming the death-inducing signaling complex (DISC). spandidos-publications.com This complex facilitates the activation of caspase-8. nih.gov Activated caspase-8 can then directly activate executioner caspases or cleave Bid to tBid, which in turn activates the mitochondrial pathway, thus creating a positive feedback loop between the two apoptotic pathways. viamedica.plnih.gov In some cancer cell lines, this compound has been demonstrated to act through the death receptor pathway to activate caspase-8. nih.gov

Cell LineEffect on Extrinsic PathwayKey FindingsReference
HT-29 (Colorectal Cancer)Sensitizes to TRAILUpregulates DR5 protein level and surface expression. spandidos-publications.comnih.gov
HCT116 (Colorectal Cancer)Sensitizes to TRAILUpregulates DR5 protein level and surface expression. spandidos-publications.comnih.gov
COLO205 (Colorectal Cancer)Activates Caspase-8This compound acts through the death receptor pathway. nih.gov
Human Oral Cancer CellsEnhances DR5 expressionAssociated with increased caspase-8 cleavage and Bid truncation. researchgate.net

Caspase-Independent Cell Death Mechanisms

In addition to classical caspase-dependent apoptosis, this compound can induce caspase-independent cell death in certain cancer cells. mdpi.comoalib.comscirp.org This alternative cell death pathway is significant, particularly in apoptosis-resistant tumors.

One of the key mechanisms involved is the induction of cell death mediated by Apoptosis-Inducing Factor (AIF). nih.gov In human osteosarcoma and melanoma cells, this compound has been shown to stimulate a form of cell death that is not preventable by caspase inhibitors. nih.gov In this process, this compound treatment leads to the translocation of AIF from the mitochondria to the nucleus, where it can cause chromatin condensation and large-scale DNA fragmentation. nih.gov This AIF-mediated cell death is often preceded by the generation of reactive oxygen species (ROS). nih.gov

Another identified caspase-independent mechanism is a form of programmed necrosis known as parthanatos. scirp.org This pathway is initiated by the overactivation of Poly (ADP-ribose) polymerase 1 (PARP-1), often in response to extensive DNA damage caused by oxidative stress. scirp.orgresearchgate.net In human hepatoma HepG2 cells, this compound treatment has been shown to increase the expression of cleaved PARP-1 and activate nucleoprotein AIF, indicating the induction of parthanatos. scirp.org

Autophagy Modulation in Cellular Systems

Autophagy is a cellular self-degradation process that can either promote cell survival or contribute to cell death, depending on the cellular context and the nature of the stimulus. This compound has been shown to be a potent modulator of autophagy in various cancer models. mdpi.comresearchgate.net

This compound has been observed to induce autophagy in a range of preclinical cancer models. researchgate.netresearchgate.netwaocp.org In pancreatic cancer cells, this compound treatment leads to a significant, concentration-dependent increase in the percentage of autophagic cells. researchgate.netnih.gov Similarly, in hepatocellular carcinoma cells and triple-negative breast cancer cells, this compound has been reported to induce autophagy. researchgate.netwaocp.org

The induction of autophagy by this compound is often linked to the generation of reactive oxygen species (ROS). frontiersin.org This ROS-mediated autophagy can, in some instances, lead to cell death. mdpi.com For example, in human osteosarcoma cells, this compound induces autophagic cell death that is dependent on ROS production and does not involve caspases. mdpi.com The induction of autophagy is characterized by the formation of autophagosomes and the accumulation of autophagic vacuoles in the cytoplasm. waocp.orgtandfonline.com

The process of autophagy is a dynamic one, referred to as autophagic flux, which involves the formation of autophagosomes, their fusion with lysosomes to form autolysosomes, and the subsequent degradation of their contents. This compound has been shown to increase autophagic flux. nih.govtandfonline.com

Analysis of autophagic flux often involves monitoring the levels of key autophagy-related proteins. This compound treatment has been shown to increase the expression of Beclin-1, a protein essential for the initiation of autophagy. researchgate.netnih.gov It also promotes the conversion of the microtubule-associated protein light chain 3-I (LC3-I) to its lipidated form, LC3-II, which is a hallmark of autophagosome formation. researchgate.netnih.gov Furthermore, this compound treatment can lead to an increase in the expression of p62/SQSTM1, a protein that is incorporated into autophagosomes and degraded upon their fusion with lysosomes. researchgate.netnih.gov

The combination of this compound with autophagy inhibitors like chloroquine (B1663885) or 3-methyladenine (B1666300) results in a further upregulation of LC3-II expression compared to treatment with this compound alone, which is indicative of an increased autophagic flux. nih.govtandfonline.com Chloroquine blocks the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes. tandfonline.com In some cancer models, inhibiting autophagy has been shown to block this compound-induced apoptosis, suggesting that this compound can induce apoptosis through an autophagy-mediated pathway. researchgate.nettandfonline.com

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction

A significant mechanism of this compound's anticancer activity is its ability to induce the generation of reactive oxygen species (ROS) and promote oxidative stress within cancer cells. mdpi.comnih.govunipa.it ROS are chemically reactive molecules containing oxygen that, at high levels, can damage cellular components like DNA, proteins, and lipids, leading to cell death. mdpi.com this compound's structure, particularly the α-methylene-γ-lactone ring, can react with nucleophilic sites on cellular proteins, including those involved in maintaining redox balance. mdpi.comnih.gov

Studies have shown that this compound treatment leads to a rapid increase in intracellular ROS levels in various cancer cell lines, including osteosarcoma, melanoma, and breast cancer. unipa.itspandidos-publications.comkarger.com This induction of oxidative stress is often a precursor to apoptosis or other forms of cell death. mdpi.comnih.govproquest.com For example, in multiple myeloma cells, this compound-induced apoptosis was directly correlated with ROS generation and could be inhibited by the antioxidant L-N-acetylcysteine. proquest.com The source of ROS can vary depending on the concentration and context; at lower concentrations, mitochondria are the primary source, while at higher concentrations, NADPH oxidase (NOX) activity is also stimulated. mdpi.comspandidos-publications.com

This compound disrupts cellular redox homeostasis significantly by depleting intracellular glutathione (B108866) (GSH). mdpi.commdpi.comunipa.it GSH is a critical antioxidant that protects cells from oxidative damage by neutralizing ROS. The α-methylene-γ-lactone moiety of this compound is highly reactive with thiol groups (-SH), such as the one present in the cysteine residue of GSH. mdpi.combibliotekanauki.pl

By binding to and depleting the cellular pool of GSH, this compound compromises the cell's primary antioxidant defense system. mdpi.commdpi.comunipa.it This depletion enhances the accumulation of ROS, leading to a state of severe oxidative stress. mdpi.comunipa.it The reduction of intracellular GSH and protein thiols is considered a key event that triggers subsequent downstream effects, including mitochondrial dysfunction and the activation of cell death signaling pathways. mdpi.comunipa.it In some studies, the pro-oxidative action of this compound, through its interaction with thiol groups in glutathione and related enzymes, is considered a primary mechanism of its anti-leukemic effects. bibliotekanauki.pl

Cell Line Effect of this compound Mechanism Reference
MDA-MB-231 (Breast Cancer)Time-dependent ROS generationInitial stimulation of NADPH oxidase, later mitochondrial O₂⁻ production spandidos-publications.com
MG-63 (Osteosarcoma) & SK-MEL-28 (Melanoma)Rapid ROS generation, GSH depletionActivation of NADPH oxidase, dissipation of mitochondrial membrane potential unipa.it
Multiple Myeloma CellsROS-dependent apoptosisDepletion of antioxidants; sensitivity correlated with catalase activity proquest.com
HL-60 (Leukemia)Significant reduction in GSH levelsBinding to thiol groups bibliotekanauki.pl

Cell Cycle Arrest Induction in Cellular Models (e.g., G0/G1, G1, G2/M)

This compound has been demonstrated to interfere with the normal progression of the cell cycle, inducing arrest at different phases in various cancer cell models. omicsonline.orgresearchgate.net This disruption prevents cancer cells from proliferating and can precede the induction of apoptosis.

In human 5637 bladder cancer cells, treatment with this compound resulted in a dose-dependent increase in the cell population in the G1 phase. nih.gov This G1 arrest was associated with a decrease in the S phase population and was linked to the modulation of cyclin D1. nih.gov Similarly, in A549 lung cancer cells, this compound induced cell cycle arrest at the G0/G1 phase. d-nb.info

Conversely, in other cell types, this compound causes arrest at the G2/M checkpoint. For instance, in H1792 lung cancer cells, a G2/M arrest was observed. d-nb.info This difference in the cell cycle checkpoint activation may be related to the p53 tumor suppressor status of the cell lines. d-nb.info In HL-60 and Jurkat leukemia cells, this compound at concentrations of 2–8 μM induced a transient arrest in the G2 and M phases, which was then followed by apoptosis. tandfonline.com This G2/M arrest has also been noted in glioblastoma cells, where it was associated with the downregulation of survivin. omicsonline.org

Cell Line Cell Cycle Phase of Arrest Associated Molecular Events Reference
5637 (Bladder Cancer)G1Modulation of cyclin D1, decrease in S phase nih.gov
A549 (Lung Cancer)G0/G1p53 status may influence the response d-nb.info
H1792 (Lung Cancer)G2/Mp53 status may influence the response d-nb.info
HL-60 & Jurkat (Leukemia)G2/M (transient)Followed by induction of apoptosis tandfonline.com
Glioblastoma CellsG2/MDownregulation of survivin omicsonline.org

Targeting Cancer Stem Cells (CSCs) and Leukemia Stem Cells (LSCs) in Preclinical Models

A particularly compelling property of this compound is its ability to selectively target cancer stem cells (CSCs) and leukemia stem cells (LSCs). mdpi.comnih.govnih.gov These cell populations are thought to be responsible for tumor initiation, maintenance, relapse, and resistance to conventional chemotherapy. nih.govjcancer.org

The first studies highlighting this capability focused on hematological malignancies. mdpi.com Research demonstrated that this compound induces robust apoptosis in primary human acute myeloid leukemia (AML) cells and blast crisis chronic myelogenous leukemia (CML) cells, while notably sparing normal hematopoietic stem and progenitor cells. nih.govradsource.com Further analysis using in vitro colony assays and in vivo NOD/SCID xenograft models confirmed that this compound preferentially targets AML progenitor and stem cell populations. nih.govradsource.com The mechanism for this selective eradication of LSCs is strongly associated with the inhibition of the NF-κB pathway, proapoptotic activation of p53, and the induction of oxidative stress. nih.govradsource.com A water-soluble analog, dimethylaminothis compound (B10826480) (DMAPT), was also shown to effectively eradicate LSCs from both myeloid and lymphoid leukemias. nih.gov

This selective action extends to solid tumors. This compound has been shown to reduce the viability of CSCs in various cancers, including breast cancer, osteosarcoma, and nasopharyngeal carcinoma. omicsonline.orgnih.gov In renal cell carcinoma models, this compound inhibited the formation of mammospheres, a characteristic of CSCs, and suppressed the expression of stem cell markers like ALDH1, CD133, Oct4, and Sox2. spandidos-publications.com In nasopharyngeal carcinoma, the suppression of cancer stem-like cells by this compound was linked to the inhibition of the NF-κB/COX-2 signaling pathway. nih.gov This ability to kill cancer stem cells while leaving normal cells unharmed makes this compound a promising agent for targeting the root cause of cancer recurrence. aacrjournals.org

Cancer Type Target Cell Population Observed Effect Proposed Mechanism Reference
Acute Myeloid Leukemia (AML)Leukemia Stem Cells (LSCs) & ProgenitorsSelective apoptosis, ablation of primitive leukemia cellsNF-κB inhibition, p53 activation, increased ROS nih.govradsource.com
Acute Lymphoblastic Leukemia (ALL)Leukemia-Initiating Cells (LICs)Prevention of engraftment in mice, improved survivalApoptosis induction ashpublications.org
Drug-Resistant LeukemiaDrug-Resistant LSCsEradication of resistant LSCs, induction of apoptosisAttenuation of NF-κB activation jcancer.org
Renal Cell CarcinomaCancer Stem-like CellsInhibition of mammosphere formation, decreased stem cell markersInhibition of PI3K/AKT pathway spandidos-publications.com
Nasopharyngeal CarcinomaCancer Stem-like CellsSuppression of viabilityInhibition of NF-κB/COX-2 pathway nih.gov

Inhibition of Inflammasome Activity (e.g., NLRP3)

This compound is recognized as a potent inhibitor of inflammasome activity, demonstrating a significant impact on the innate immune response. invivogen.com Its inhibitory actions are not limited to a single inflammasome but extend across multiple types, including the well-characterized NLRP1, NLRC4, and particularly the NLRP3 inflammasome. invivogen.comfrontiersin.org Notably, its inhibitory effects on the inflammasome are distinct from its well-documented suppression of the NF-κB pathway. nih.govresearchgate.net Research indicates that this compound employs a multi-pronged approach to disrupt inflammasome function, targeting key components at different stages of the activation cascade.

Detailed research findings reveal that this compound directly targets both the central NLRP3 sensor protein and the downstream effector enzyme, caspase-1. nih.gov One of its primary mechanisms is the direct inhibition of the ATPase activity of NLRP3. nih.govfrontiersin.org The NACHT domain of the NLRP3 protein possesses essential ATPase activity required for its oligomerization and subsequent inflammasome assembly; by inhibiting this function, this compound effectively prevents the initial steps of inflammasome formation. nih.govfrontiersin.org This inhibition is thought to occur through the modification of cysteine residues within the ATPase domain of NLRP3. invivogen.comfrontiersin.org

Furthermore, studies have shown that this compound disrupts the physical assembly of the NLRP3 inflammasome complex. researchgate.netnih.gov It interferes with crucial protein-protein interactions, including the association between NLRP3 and NEK7, the oligomerization of NLRP3 monomers, and the interaction between NLRP3 and the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). researchgate.netresearchgate.net this compound has also been reported to suppress upstream activation signals, such as potassium (K+) efflux, a common trigger for NLRP3 activation. researchgate.net

In addition to targeting the NLRP3 protein directly, this compound is a direct inhibitor of caspase-1, the protease responsible for cleaving pro-inflammatory cytokines. nih.govresearchgate.net Mass spectrometry analysis has confirmed that this compound irreversibly inhibits caspase-1 by alkylating a critical cysteine residue (C285) on its p20 subunit. frontiersin.orgmdpi.com This action blocks the enzymatic activity of caspase-1, preventing the maturation and release of potent inflammatory mediators like Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). frontiersin.orgnih.gov Because caspase-1 is a common downstream component for multiple inflammasomes, its inhibition by this compound explains the compound's broad-spectrum activity against the NLRP1, NLRC4, and NLRP3 pathways. frontiersin.orgnih.gov These inhibitory effects have been consistently observed in various cellular models, including mouse and human macrophages, in response to diverse NLRP3 stimuli such as ATP, nigericin, and monosodium urate (MSU) crystals. nih.gov

Table 1: Research Findings on this compound's Inhibition of NLRP3 Inflammasome

Model SystemKey FindingsProposed Mechanism of Inhibition
Mouse Macrophages (BMDMs, NG5 cells)Inhibited caspase-1 activation and pyroptotic cell death in response to ATP, nigericin, and MSU. nih.govDirect inhibition of caspase-1 protease activity and inhibition of NLRP3's ATPase activity. nih.gov
Human Macrophages (THP-1 cells)Blocked MSU-induced caspase-1 activation. nih.govTargets a common signaling component downstream of NLRP3 stimuli. nih.gov
Purified Recombinant Caspase-1Directly inhibited the protease activity of the enzyme. nih.govAlkylation of critical cysteine residues (C285) in the p20 subunit of caspase-1. frontiersin.orgnih.govmdpi.com
Purified NLRP3 ProteinInhibited the intrinsic ATPase activity of NLRP3 in a dose-dependent manner. nih.govDirect interaction with and inhibition of the NLRP3 ATPase domain, likely via cysteine modification. nih.govfrontiersin.org
Various Cellular ModelsPrevented the assembly of the NLRP3 inflammasome complex. researchgate.netnih.govDisruption of NLRP3-NEK7 interaction, NLRP3 oligomerization, and NLRP3-ASC interaction. researchgate.netresearchgate.net

Preclinical Biological Activities and Mechanistic Insights Cellular and Animal Models

Anti-Inflammatory Potential in Experimental Models

Parthenolide (B1678480), a sesquiterpene lactone primarily found in the plant feverfew (Tanacetum parthenium), has demonstrated significant anti-inflammatory properties in a variety of preclinical studies. frontiersin.orgmdpi.com Its mechanisms of action are multifaceted, involving the modulation of key inflammatory pathways and mediators.

Inhibition of Pro-Inflammatory Mediators

This compound has been shown to effectively inhibit the production and expression of several critical pro-inflammatory mediators. nih.gov A primary target of this compound is the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of the inflammatory response. mdpi.comomicsonline.orgnih.gov By inhibiting the IκB kinase (IKK) complex, this compound prevents the degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm and blocks its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes. nih.govmdpi.com

This inhibition of NF-κB activation leads to a downstream reduction in the expression of several key inflammatory molecules:

Tumor Necrosis Factor-alpha (TNF-α): Studies have consistently shown that this compound treatment significantly reduces the production of TNF-α in various inflammatory models. nih.govnih.govmdpi.com In murine models of colitis, this compound administration markedly lowered TNF-α levels. nih.gov

Interleukin-6 (IL-6): this compound has been observed to decrease the secretion of IL-6, another pivotal pro-inflammatory cytokine. nih.govmdpi.comfrontiersin.org It can block IL-6-induced gene expression by inhibiting the phosphorylation of STAT3. omicsonline.org

Cyclooxygenase-2 (COX-2): The expression of COX-2, an enzyme responsible for the synthesis of prostaglandins (B1171923) during inflammation, is also suppressed by this compound. nih.govmdpi.com This effect has been observed in lipopolysaccharide (LPS)-stimulated macrophage cells. omicsonline.org

Inducible Nitric Oxide Synthase (iNOS): this compound has been found to be an effective inhibitor of iNOS synthesis and subsequent nitric oxide (NO) production, which are key components of the inflammatory cascade. nih.govomicsonline.orgresearchgate.net

The inhibitory effects of this compound on these pro-inflammatory mediators are dose-dependent and have been demonstrated in various cell types, including microglia and macrophages. mdpi.comencyclopedia.pub

Impact on Immune Cell Activation and Migration in in vitro systems

This compound has been shown to directly impact the function of various immune cells in in vitro settings. It can modulate immune cell activation and migration, which are critical processes in the inflammatory response. By inhibiting the NF-κB pathway, this compound can interfere with the activation of macrophages and T lymphocytes. mdpi.com Furthermore, some studies suggest that this compound can influence the polarization of microglia, the resident immune cells of the central nervous system, thereby affecting neuroinflammation. mdpi.com

Efficacy in Murine Models of Inflammation

The anti-inflammatory effects of this compound observed in cellular models have been successfully translated to in vivo animal models of inflammatory diseases.

Endotoxic Shock: In rodent models of endotoxic shock induced by lipopolysaccharide (LPS), administration of this compound has been shown to ameliorate cardiovascular derangement and improve survival rates. omicsonline.orgresearchgate.net This protective effect is correlated with the inhibition of the NF-κB pathway. researchgate.net

Colitis: this compound has demonstrated significant therapeutic potential in murine models of colitis. nih.gov In dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, this compound treatment reduced the severity of the disease, as indicated by lower disease activity index and histological scores. nih.gov This was accompanied by a reduction in myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, and decreased production of TNF-α and IL-1β in the colon. nih.gov

Antineoplastic Activity in Cancer Cell Lines and Xenograft Models

This compound has garnered considerable attention for its potent anticancer properties, demonstrating efficacy against a wide range of cancer types in both in vitro and in vivo preclinical models. nih.govresearchgate.net A notable characteristic of this compound is its ability to selectively induce cell death in cancer cells while having minimal effects on normal cells. mdpi.commdpi.comnih.gov

Growth Inhibition and Cytotoxicity Across Diverse Cancer Cell Types

This compound exhibits broad-spectrum anti-cancer activity, inhibiting the growth and inducing cytotoxicity in numerous cancer cell lines.

Hematological Malignancies: this compound has shown significant activity against various hematological cancers. It induces apoptosis in primary human acute myeloid leukemia (AML) and chronic myeloid leukemia (CML) cells, including the cancer stem cells, without harming normal hematopoietic cells. mdpi.comnih.gov This effect is often mediated through the inhibition of NF-κB and the induction of reactive oxygen species (ROS). mdpi.com Studies have also demonstrated its efficacy in multiple myeloma cell lines. frontiersin.org

Solid Tumors: The cytotoxic effects of this compound extend to a wide array of solid tumors.

Breast Cancer: In breast cancer cell lines such as MCF-7, this compound inhibits growth in a concentration-dependent manner. tandfonline.com

Cervical Cancer: Similarly, in SiHa cervical cancer cells, this compound has been shown to inhibit proliferation. tandfonline.com

Lung Cancer: In A549 and H1299 lung cancer cell lines, this compound has been found to substantially inhibit cell proliferation and migration. spandidos-publications.com

Prostate Cancer: this compound inhibits the growth of prostate cancer cells, including the CWR22Rv1 cell line. aacrjournals.org

Colorectal Cancer: In colorectal cancer cell lines like HT-29, SW620, and LS174T, this compound treatment induces apoptosis. nih.govnih.gov

Pancreatic Cancer: this compound has been shown to significantly inhibit the proliferation of pancreatic cancer cells. mdpi.com

Bladder Cancer: Treatment of 5637 bladder cancer cells with this compound resulted in a significant decrease in cell viability. mdpi.com

The following table summarizes the cytotoxic activity of this compound in various cancer cell lines:

Cell LineCancer TypeIC50 (µM)Reference
SiHaCervical Cancer8.42 ± 0.76 tandfonline.com
MCF-7Breast Cancer9.54 ± 0.82 tandfonline.com
CWR22Rv1Prostate Cancer~5 (MTT assay, 48h) aacrjournals.org
CWR22Rv1Prostate Cancer~1 (Clonogenic assay, 24h) aacrjournals.org

The growth inhibitory effects of this compound are often attributed to its ability to induce apoptosis, or programmed cell death. nih.govnih.gov This is achieved through various mechanisms, including the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2. tandfonline.com Furthermore, this compound can trigger apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspases. nih.govkarger.com

Anti-Angiogenic Effects in Preclinical Assays

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound has demonstrated significant anti-angiogenic properties in preclinical studies. mdpi.comnih.gov It can inhibit the formation of tube-like structures by endothelial cells in vitro and reduce microvessel density in tumor xenograft models. nih.govnih.gov

The anti-angiogenic effects of this compound are, at least in part, mediated by the suppression of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis. frontiersin.orgnih.gov By inhibiting the NF-κB pathway, this compound can downregulate the expression of VEGF, thereby impeding the development of new blood vessels that supply nutrients to the tumor. nih.govnih.gov This has been observed in models of esophageal squamous cell carcinoma and pancreatic cancer. mdpi.comnih.gov

Anti-Metastatic Potential in in vitro and in vivo Models

This compound (PTL), a sesquiterpene lactone, has demonstrated significant anti-metastatic properties in a variety of preclinical cancer models. Its mechanisms of action are multifaceted, primarily involving the inhibition of key signaling pathways that regulate cancer cell invasion, migration, and angiogenesis.

A central target of this compound is the nuclear factor-kappa B (NF-κB) signaling pathway, which is constitutively active in many aggressive cancers and controls the expression of numerous genes involved in metastasis. aacrjournals.org In murine osteosarcoma cells (LM8), this compound has been shown to inhibit NF-κB activity, which in turn suppresses the expression of vascular endothelial growth factor (VEGF), a potent promoter of angiogenesis. aacrjournals.org This inhibition of VEGF is a key mechanism behind this compound's ability to suppress lung metastasis in both experimental and spontaneous metastasis models of osteosarcoma. aacrjournals.org Studies have shown that while this compound treatment effectively prevents lung colonization when administered early, it does not reduce metastasis once tumor cells have already homed to the lungs, suggesting its primary effect is on the early stages of the metastatic cascade. aacrjournals.org

In addition to its anti-angiogenic effects, this compound impacts cell migration and invasion. In bladder cancer cells, this compound has been found to inhibit their invasive capabilities. mdpi.com Similarly, in pancreatic cancer models, it suppresses metastatic activity. d-nb.info A soluble analog of this compound, dimethylamino this compound (DMAPT), has been observed to inhibit cell migration in breast cancer cells. tandfonline.com The anti-metastatic effects of this compound are also linked to its ability to regulate the epithelial-to-mesenchymal transition (EMT), a process critical for cancer cell dissemination. tandfonline.com

The table below summarizes key preclinical findings on the anti-metastatic effects of this compound.

Model SystemKey FindingsImplicated MechanismsReference
Murine Osteosarcoma (LM8 cells)Suppressed lung metastasis in vivo; Inhibited cell proliferation and VEGF expression in vitro.Inhibition of NF-κB activity. aacrjournals.org
Human Bladder Cancer (5637 cells)Inhibited invasive ability of cancer cells in vitro.Not specified. mdpi.com
Pancreatic Cancer CellsSuppressed metastatic activity.Not specified. d-nb.info
Breast Cancer CellsDMAPT (analog) inhibited cell migration.Regulation of EMT. tandfonline.com
Esophageal Squamous Cell CarcinomaInhibited migration and invasion.Inhibition of NF-κB-mediated VEGF expression. tandfonline.com

Sensitization of Cancer Cells to Conventional Therapies (Chemo- and Radiotherapy)

A significant aspect of this compound's preclinical profile is its ability to sensitize cancer cells to conventional treatments like chemotherapy and radiotherapy, potentially overcoming drug resistance. mdpi.com This sensitizing effect is largely attributed to its inhibition of pro-survival signaling pathways, most notably NF-κB. mdpi.comnih.gov

Chemosensitization:

This compound has been shown to enhance the efficacy of a wide range of chemotherapeutic agents across various cancer types. For instance, it sensitizes resistant cancer cells to anti-tumor drugs and can reverse resistance to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in breast and hepatocellular carcinoma cells. mdpi.comspandidos-publications.com In colorectal cancer, this compound promotes TRAIL-induced apoptosis by upregulating the expression of death receptor 5 (DR5). spandidos-publications.com

Combination therapies involving this compound and conventional drugs have shown synergistic effects. In pancreatic carcinoma xenografts, a combination of this compound and arsenic trioxide inhibited tumor growth more effectively than either agent alone. mdpi.com Similarly, it potentiates the effects of epirubicin (B1671505) in breast cancer cells and enhances susceptibility to oxaliplatin (B1677828) in lung cancer cells. nih.gov this compound has also been shown to increase the sensitivity of breast cancer cells to antiestrogens like tamoxifen (B1202) and fulvestrant. nih.gov

Radiosensitization:

The activation of NF-κB is a known mechanism of intrinsic and acquired resistance to radiotherapy. mdpi.comnih.gov By inhibiting NF-κB, this compound can enhance the sensitivity of cancer cells to ionizing radiation. mdpi.comnih.gov Preclinical studies have demonstrated that this compound treatment, in conjunction with irradiation, leads to more effective tumor growth inhibition in osteosarcoma mouse models compared to either treatment alone. mdpi.com In radiation-resistant HeLa hybrid cells, this compound was found to enhance X-ray sensitivity by inducing p53 stabilization and inhibiting split-dose repair. mdpi.com

The table below details preclinical studies on this compound's sensitizing effects.

Cancer ModelCombination TherapyKey FindingsMechanismReference
Colorectal CancerThis compound + TRAILOvercame TRAIL resistance and promoted apoptosis.Induction of Death Receptor 5 (DR5). spandidos-publications.com
Breast CancerThis compound + TRAILReversed resistance to TRAIL.c-Jun N-terminal kinase (JNK) activation. spandidos-publications.com
Hepatocellular CarcinomaThis compound + TRAILSensitized cells to TRAIL.Inhibition of STAT3. spandidos-publications.com
Pancreatic CarcinomaThis compound + Arsenic TrioxideEnhanced cytotoxicity and tumor growth inhibition in vivo.Generation of reactive oxygen species, induction of apoptosis. mdpi.com
OsteosarcomaThis compound + RadiotherapyMore effective tumor growth inhibition in vivo.Not specified. mdpi.com
HeLa Hybrid CellsThis compound + X-rayEnhanced sensitivity of radiation-resistant cells.p53 stabilization, inhibition of split-dose repair. mdpi.com
Lung AdenocarcinomaThis compound + ThermotherapySynergistic induction of apoptosis and cell cycle arrest.Suppression of NF-κB activity. mdpi.com

Immunomodulatory Effects in Preclinical Systems

This compound exerts complex immunomodulatory effects, influencing the function of various immune cells and the balance of inflammatory responses.

Regulation of T-cell and B-cell Responses

This compound has been shown to modulate T-cell and B-cell functions, particularly in the context of hematological malignancies and inflammatory conditions. In models of B-chronic lymphocytic leukemia (B-CLL), this compound selectively induces apoptosis in B-CLL cells with minimal effect on normal peripheral blood mononuclear cells, including T-lymphocytes. frontiersin.org This selective cytotoxicity is a promising therapeutic feature. frontiersin.org

Studies on acute lymphoblastic leukemia (ALL) have revealed that this compound can induce apoptosis in both B- and T-ALL cells. ashpublications.org However, certain leukemia-initiating cell subpopulations show more resistance. ashpublications.org In T-cell ALL cell lines like Jurkat, this compound demonstrates cytotoxic and apoptotic activity. frontiersin.org Furthermore, it has been found to inhibit T-lymphocyte receptors, suggesting a potential for immunotherapeutic applications by reducing T-cell activation. mdpi.com In the context of autoimmune models, this compound treatment has been associated with the regulation of Th1 and Th17 cell activity. spandidos-publications.com

Macrophage Polarization Modulation

This compound can influence the polarization of macrophages, the immune system's versatile phagocytes, shifting them between the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. This modulation is a key aspect of its anti-inflammatory properties.

In a rat model of neuropathy, this compound was found to relieve pain and promote the polarization of M2 microglia/macrophages. The compound can also inhibit the lipopolysaccharide (LPS)-induced M1 polarization and the expression of pro-inflammatory cytokines in macrophages, both in vitro and in vivo.

Dendritic Cell Maturation and Function

The effect of this compound on dendritic cells (DCs), the most potent antigen-presenting cells, is an emerging area of research. DC maturation is a critical step for initiating adaptive immune responses. mdpi.com Some sesquiterpene lactones have been reported to reduce dendritic cell maturation. mdpi.com this compound's inhibition of NF-κB, a key pathway for DC maturation, suggests it could modulate DC function. mdpi.com However, specific studies detailing the direct effects of this compound on DC maturation and their capacity to stimulate T-cell responses are still limited.

Treg/Th17 Balance Modulation in Inflammatory Models

This compound plays a significant role in modulating the balance between regulatory T cells (Tregs), which suppress immune responses, and T helper 17 (Th17) cells, which are pro-inflammatory. An imbalance in the Treg/Th17 ratio is implicated in various autoimmune and inflammatory diseases.

In a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, this compound treatment was found to regulate the activity of Th1 and Th17 cells, primarily by decreasing the production of IL-17, TNF-α, and IFN-γ. spandidos-publications.com This effect was linked to lower levels of IL-6 and IL-12p40, cytokines crucial for Th17 and Th1 differentiation. spandidos-publications.com

Furthermore, in a mouse model of colitis, this compound was shown to ameliorate colon inflammation by selectively upregulating the frequency of colonic Tregs and downregulating the proportion of colonic Th17 cells. This restoration of the Treg/Th17 balance was found to be dependent on the gut microbiota.

The table below summarizes the immunomodulatory effects of this compound in preclinical models.

Immune Cell/ProcessModel SystemKey FindingsReference
T-cells/B-cellsB-Chronic Lymphocytic Leukemia (in vitro)Selectively induced apoptosis in B-CLL cells, sparing normal T-cells. frontiersin.org
T-cells/B-cellsAcute Lymphoblastic Leukemia (in vitro)Induced apoptosis in B- and T-ALL cells. ashpublications.org
Macrophage PolarizationRat model of neuropathyPromoted M2 macrophage polarization.
Treg/Th17 BalanceExperimental Autoimmune Encephalomyelitis (EAE) mouse modelRegulated Th1 and Th17 activity by decreasing pro-inflammatory cytokines (IL-17, TNF-α, IFN-γ). spandidos-publications.com
Treg/Th17 BalanceMouse model of colitisAmeliorated inflammation by increasing Tregs and decreasing Th17 cells in a microbiota-dependent manner.

Neuroprotective Properties in Cellular and Animal Models of Neurological Disorders

This compound, a sesquiterpene lactone, has demonstrated significant neuroprotective potential in various preclinical models of neurological disorders. Its mechanisms of action are multifaceted, primarily involving the attenuation of neuroinflammatory processes and the modulation of microtubule dynamics.

Attenuation of Neuroinflammation

Neuroinflammation is a critical contributor to the pathology of numerous neurological diseases. This compound has been shown to exert potent anti-inflammatory effects in the central nervous system (CNS). In cellular models, this compound can modulate the function of microglia, the primary immune cells of the brain. plos.org Specifically, it has been observed to reduce the lipopolysaccharide (LPS)-induced release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), from microglial cells. plos.org This effect is crucial as excessive production of these cytokines contributes to neuronal damage. Studies have shown that this compound can shift microglia towards a more neuroprotective phenotype. nih.gov

In animal models, the anti-neuroinflammatory properties of this compound are further substantiated. For instance, in a mouse model of traumatic brain injury (TBI), treatment with this compound led to a significant reduction in neuroinflammation and an improvement in neurological deficits. researchgate.net The underlying mechanism for these effects involves the suppression of key inflammatory signaling pathways, including the STAT3/NF-κB pathway and the activation of inflammasomes like NLRP3. researchgate.net Furthermore, in models of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, this compound has been shown to decrease the production of pro-inflammatory cytokines such as IFN-γ and TNF-α by Th1 cells and IL-6 and IL-17 by Th17 cells, indicating its potential to regulate autoimmune responses in the CNS. d-nb.info

Impact on Tubulin Carboxypeptidase (TCP) Activity

This compound has been identified as an inhibitor of tubulin carboxypeptidase (TCP), an enzyme responsible for the detyrosination of α-tubulin. nih.gov The tyrosination/detyrosination cycle of tubulin is crucial for microtubule dynamics and function, which are essential for neuronal structure, transport, and plasticity. An accumulation of detyrosinated tubulin has been observed in certain pathological conditions.

By inhibiting TCP, this compound effectively reduces the levels of detyrosinated tubulin in neurons. nih.govgoogle.com This action has been shown to promote axon growth and regeneration, particularly in the context of nerve injury. google.com In vitro studies using cultured neurons, including retinal ganglion cells from adult mice and humans, have demonstrated that this compound can markedly accelerate neurite outgrowth. biorxiv.orgelifesciences.org This effect is synergistic when combined with other growth-promoting factors like ciliary neurotrophic factor (CNTF). elifesciences.org In vivo, the administration of a water-soluble prodrug of this compound, dimethylamino-parthenolide (DMAPT), has been shown to facilitate axon regeneration after optic nerve and spinal cord injuries in mice. biorxiv.orgelifesciences.org This suggests that the pharmacological inhibition of TCP by this compound is a promising strategy for promoting neural repair. google.com

Antimicrobial and Antifungal Activity in Experimental Assays

This compound exhibits a broad spectrum of antimicrobial activity, including effects against bacteria, fungi, and parasites, as demonstrated in various experimental assays.

Inhibition of Bacterial Growth and Biofilm Formation

This compound has shown efficacy in inhibiting the growth of several bacterial species. nih.gov Beyond direct bactericidal or bacteriostatic effects, it is particularly noted for its ability to interfere with biofilm formation, a key virulence factor for many pathogenic bacteria. researchgate.net Biofilms are structured communities of bacteria encased in a self-produced matrix, which protects them from antibiotics and host immune responses. frontiersin.org

In studies involving Pseudomonas aeruginosa, a notorious opportunistic pathogen, this compound was found to significantly decrease biofilm formation at sub-inhibitory concentrations. researchgate.netnih.gov The mechanism behind this involves the down-regulation of quorum sensing systems, which are cell-to-cell communication networks that regulate virulence factor production and biofilm development. researchgate.netnih.gov Specifically, this compound treatment led to the reduced expression of genes such as lasI, rhlI, lasR, and rhlR. researchgate.netnih.gov It has also been identified as a good inhibitor of Bacillus subtilis biofilm formation. nih.gov

Bacterial StrainActivityKey Findings
Pseudomonas aeruginosaAnti-biofilmDecreased biofilm formation and virulence factor production. researchgate.netnih.gov
Bacillus subtilisAnti-biofilmConfirmed as a good inhibitor of biofilm formation. nih.gov
Erwinia amylovoraAntibacterialMIC value of 20 mg/L. nih.gov
Corynebacterium fasciansAntibacterialMIC value of 20 mg/L. nih.gov

Antifungal Efficacy Against Pathogenic Strains

This compound has demonstrated notable antifungal properties against a range of pathogenic fungi, including those affecting plants and humans. In studies assessing its efficacy against plant pathogenic fungi, this compound isolated from Magnolia grandiflora showed the highest activity against Alternaria alternata and Fusarium culmorum, with EC50 values of 4.07 µg/mL and 50.27 µg/mL, respectively. researchgate.net It was also effective against Valsa mali, Alternaria brassicicola, and Pyricularia piricola. nih.gov

Its antifungal activity extends to human pathogens. A derivative, 9β-Hydroxythis compound-9-O-β-D-glucopyranoside, showed potent inhibition of Candida albicans and Candida parapsilosis with MIC values of 0.26 μg/mL and 0.31 μg/mL, respectively. nih.gov

Fungal StrainActivityEC50 / MIC Value
Alternaria alternataAntifungalEC50: 4.07 µg/mL researchgate.net
Fusarium culmorumAntifungalEC50: 50.27 µg/mL researchgate.net
Valsa maliAntifungalEC50: 5 mg/L nih.gov
Alternaria brassicicolaAntifungalEC50: 2 mg/L nih.gov
Pyricularia piricolaAntifungalEC50: 5 mg/L nih.gov
Candida albicansAntifungalMIC: 0.26 µg/mL (for a derivative) nih.gov
Candida parapsilosisAntifungalMIC: 0.31 µg/mL (for a derivative) nih.gov

Antiparasitic Activity (e.g., Leishmania amazonensis)

This compound has shown significant antiparasitic activity, particularly against the protozoan parasite Leishmania amazonensis, the causative agent of leishmaniasis. nih.govnih.gov In vitro studies have demonstrated its effectiveness against both major life cycle stages of the parasite.

This compound significantly inhibits the growth of the extracellular promastigote form of L. amazonensis, with a 50% inhibition of cell growth (IC50) at a concentration of 0.37 µg/mL. nih.govnih.gov More importantly, it is also effective against the intracellular amastigote form, which resides within host macrophages. This compound reduced the survival index of these intracellular parasites by 50% at a concentration of 0.81 µg/mL. nih.govnih.govresearchgate.net At a concentration of 5 µg/ml, this compound reduced the internalization of parasites into macrophages by 84.7%. nih.govasm.org Electron microscopy has revealed that this compound induces significant morphological changes in the parasite. nih.govnih.gov

Parasite FormActivity MetricConcentration
L. amazonensis promastigoteIC500.37 µg/mL nih.govnih.govresearchgate.net
L. amazonensis amastigote50% survival inhibition0.81 µg/mL nih.govnih.govresearchgate.net

Anti-Viral Activity in in vitro Models

This compound, a sesquiterpene lactone, has demonstrated notable anti-viral properties in various in vitro studies. targetmol.com Its activity has been primarily investigated against members of the herpesvirus family, where it appears to interfere with host cellular pathways that are essential for efficient viral replication rather than acting directly on the viral particles themselves. karger.comthieme-connect.com

Herpes Simplex Virus 1 (HSV-1)

Research has shown that this compound is effective against both acyclovir-sensitive and acyclovir-resistant strains of Herpes Simplex Virus 1 (HSV-1). karger.com Studies using Vero cells have demonstrated that this compound provides significant cellular protection from HSV-1 infection. thieme-connect.com The compound does not appear to inactivate the virus directly or prevent its entry into the host cell. thieme-connect.com Instead, its anti-viral effect occurs after the virus has penetrated the host cell, where it interferes with the replication process. thieme-connect.com One study reported an EC50 value of 0.3µg/ml for this compound against HSV-1 in Vero cells. thieme-connect.com

Furthermore, this compound alters the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in HSV-1 infected cells. karger.com It has been observed to reverse the virus-induced increase in phosphorylated JNK and p38 proteins while increasing the expression of phosphorylated ERK. karger.com The compound also promotes apoptosis in infected cells by increasing the expression of caspases 8 and 9, which further impairs efficient viral production. karger.comscispace.com

Table 1: In Vitro Anti-Viral Activity of this compound against HSV-1

Virus Cell Line Key Findings Mechanistic Insights
Herpes Simplex Virus 1 (HSV-1) Vero EC50 of 0.3µg/ml. thieme-connect.com Inhibited plaque formation by ~80% at 2.5µg/ml. thieme-connect.com Active only after viral penetration into the host cell. thieme-connect.com Modulates host defense mechanisms. karger.com Retains viral ICP0 protein in the nucleus. karger.com Modulates NF-κB and MAPK pathways. karger.com Increases expression of caspases 8 and 9. karger.com
HSV-1 (KOS and AR-29 strains) Vero Reduced production of viral proteins gB, gD, and ICP0. karger.com Impairs cell viability, interfering with efficient infection and production of new viral particles. karger.comscispace.com Decreases NF-κB p65 subunit expression. karger.comscispace.com Alters expression of JNK and p38 proteins. karger.com

Epstein-Barr Virus (EBV)

This compound has also been studied for its effects on Epstein-Barr Virus (EBV)-positive Burkitt lymphoma cells, such as the Raji cell line. mdpi.comnih.gov In these cells, elevated levels of NF-κB typically inhibit the virus from switching from its latent state to the lytic replication cycle. mdpi.comnih.gov this compound's inhibitory effect on NF-κB, specifically on the RelA/p65 subunit, disrupts this suppression and induces EBV lytic replication. mdpi.comnih.gov

The induction of the lytic cycle, characterized by the increased expression of immediate-early genes like BZLF1 and BRLF1, makes the cancer cells vulnerable. nih.gov This strategy opens a therapeutic window where the lytic cycle activation by this compound can be combined with antiviral drugs like ganciclovir, which specifically target replicating viruses. mdpi.com This combination has been shown to significantly augment the cytotoxic effect on EBV-positive lymphoma cells in vitro. mdpi.comnih.gov Beyond inducing the lytic cycle, this compound also promotes apoptosis in Raji cells through the mitochondrial pathway and causes cell cycle arrest in the G0/G1 phase. nih.gov

Table 2: In Vitro Anti-Viral Activity of this compound against EBV

Virus Cell Line Key Findings Mechanistic Insights
Epstein-Barr Virus (EBV) Raji (Burkitt lymphoma) Inhibited cell proliferation and induced apoptosis. mdpi.comnih.gov Inhibits NF-κB (RelA/p65) activity, which induces the EBV lytic replication cycle. mdpi.comnih.gov Increases expression of lytic genes BZLF1 and BRLF1. nih.gov Induces apoptosis via the mitochondrial pathway. mdpi.com

Human Herpesvirus 8 (HHV-8)

The anti-viral activity of this compound extends to Human Herpesvirus 8 (HHV-8), the causative agent of primary effusion lymphoma (PEL). nih.gov In PEL cells, the NF-κB pathway is constitutively active and essential for cell survival. nih.gov this compound treatment significantly inhibits PEL cell growth by inducing G0/G1 cell cycle arrest and massive apoptosis. nih.gov Mechanistically, it suppresses the NF-κB pathway by inhibiting IκB phosphorylation and the subsequent nuclear translocation of the p65 subunit. nih.gov Similar to its effect on EBV, this compound was found to induce the expression of HHV-8 lytic genes without affecting latent viral gene expression. nih.gov

Table 3: In Vitro Anti-Viral Activity of this compound against HHV-8

Virus Cell Line Key Findings Mechanistic Insights
Human Herpesvirus 8 (HHV-8) Primary Effusion Lymphoma (PEL) cells Inhibited cell growth, induced G0/G1 cell cycle arrest, and induced massive apoptosis. nih.gov Inhibits the NF-κB pathway by suppressing IκB phosphorylation and p65 nuclear translocation. nih.gov Induces HHV-8 lytic gene expression. nih.gov

Structure Activity Relationship Sar Studies of Parthenolide and Its Analogs

Importance of the α-Methylene-γ-Lactone Moiety for Biological Activity

The α-methylene-γ-lactone moiety is widely considered the most critical structural feature for the biological activity of parthenolide (B1678480) and many other sesquiterpene lactones. core.ac.ukrsc.orguniversiteitleiden.nlresearchgate.netnih.gov This functional group, characterized by an exocyclic double bond conjugated with a carbonyl group in the lactone ring, acts as a potent electrophile. rsc.orgresearchgate.netsci-hub.se Its biological effects are largely mediated by its ability to undergo a Michael-type addition reaction with biological nucleophiles, particularly the sulfhydryl (thiol) groups of cysteine residues within proteins. core.ac.ukmdpi.comljmu.ac.uk This covalent modification can alter the structure and function of key cellular proteins, thereby inhibiting various signaling pathways. rsc.orgmdpi.com

The indispensable nature of this moiety has been demonstrated in numerous studies. universiteitleiden.nl Functionalization or modification at the C13 position, which is part of the α-methylene group, often leads to a significant decrease or complete loss of biological activity. nih.gov For instance, the anti-inflammatory activity of this compound is mediated through this group. nih.gov Studies comparing this compound with analogs lacking the α-methylene-γ-lactone have shown that its presence is essential for cytotoxicity. universiteitleiden.nlmdpi.com The reaction with thiol-containing molecules like cysteine is highly favored at the exocyclic methylene (B1212753) group, while reactions with amino (-NH2) or hydroxyl (-OH) groups of other amino acids like lysine (B10760008) and serine are not observed. ljmu.ac.uk Complete removal of the pharmacological effects of sesquiterpene lactones is predicted upon complexation via Michael-type additions, which removes the reactive site. ljmu.ac.uk

Influence of Other Functional Groups on Potency and Selectivity

While the α-methylene-γ-lactone is paramount, other functional groups on the this compound scaffold significantly modulate its potency, selectivity, and pharmacokinetic properties. universiteitleiden.nl The two other key functional groups are the epoxide ring and various hydroxyl groups that can be introduced onto the carbocyclic backbone. researchgate.netsci-hub.se

The introduction of functional groups at other positions, particularly C9 and C14, has proven to be an effective strategy for enhancing this compound's therapeutic potential. nih.govrochester.edu Chemoenzymatic synthesis using P450 enzymes has enabled the selective hydroxylation of these previously inaccessible aliphatic sites. rochester.eduacs.org Subsequent functionalization of these hydroxyl groups has led to the discovery of "parthenologs" with significantly improved anticancer activity—in some cases 2- to 14-fold more potent than the parent compound. nih.govnih.gov

Aromatic Substituents: Adding aromatic substituents at the C9 or C14 position has been particularly effective at improving antileukemic activity. nih.govrochester.edu Analogs containing trifluoromethyl-substituted aryl rings were identified as highly active compounds. nih.gov

Hydroxyl Groups: The presence of a hydroxyl group at C6 did not appear to increase activity compared to this compound. nih.gov However, a free hydroxyl group at C9 was found to decrease antiplasmodial activity in one study on sesquiterpene lactones. core.ac.uk

These findings demonstrate that while the α-methylene-γ-lactone provides the core reactivity, modifications at other sites are crucial for fine-tuning the molecule's potency and selectivity against specific biological targets. rochester.edu

Design and Synthesis of Novel this compound Derivatives with Modified Scaffolds

The promising, yet limited, therapeutic potential of this compound has spurred extensive efforts in medicinal chemistry to design and synthesize novel derivatives with improved pharmacological properties. nih.govresearchgate.netcjnmcpu.com These efforts focus on modifying the this compound scaffold to enhance activity, increase solubility and bioavailability, and improve stability. nih.govcjnmcpu.comrsc.org

A primary strategy involves the late-stage functionalization of the this compound backbone, which has been challenging due to the molecule's complexity. rochester.eduacs.org A significant breakthrough has been the use of P450-mediated chemoenzymatic synthesis to introduce hydroxyl groups at the C9 and C14 positions. nih.govacs.orgnih.gov This approach allows for the creation of a diverse panel of analogs, or "parthenologs," through subsequent chemical reactions like O-H acylation, alkylation, and carbamoylation. nih.govrochester.edu This has led to the identification of derivatives with substantially enhanced potency against various cancer cell lines. nih.govnih.gov

Another key area of modification is the α-methylene-γ-lactone moiety itself. While its removal abolishes activity, its reactivity can be masked to create prodrugs. The most well-known example is Dimethylaminothis compound (B10826480) (DMAPT), synthesized via a Michael addition of dimethylamine (B145610) to the C13 position. universiteitleiden.nlnih.gov DMAPT exhibits improved water solubility and bioavailability while maintaining antileukemic activity, and it is thought to act as a prodrug that releases the active this compound in vivo. nih.govresearchgate.net Following this concept, other aniline (B41778) derivatives and amino acid derivatives have been synthesized. chemrxiv.orgresearchgate.netrsc.org

Other synthetic strategies include:

Modifications at C14: A series of derivatives with modifications at the C-14 position were synthesized, with many showing high activity against acute myeloid leukemia (AML) cell lines. researchgate.net One potent compound, 6j , was 8.7 times more potent than this compound against the KG1a cell line. researchgate.net

Modifications at C9: The C9 position has also been a target for modification. nih.gov One derivative, 9-oxomicheliolide , showed promising in vivo antitumor activity, particularly against glioblastoma. nih.gov

Scaffold Hopping: More drastic changes, such as replacing the epoxide with a cyclopropyl (B3062369) group, have been explored to improve stability. chemrxiv.orgrsc.org Total synthesis approaches have also enabled the creation of enantiomers and diastereomers to probe the importance of stereochemistry for biological activity. sci-hub.se

The table below summarizes the activity of selected this compound derivatives from a study that functionalized the C9 and C14 positions.

Data sourced from a study on C9 and C14 functionalized parthenologs, showing significantly increased cytotoxicity (lower LC50 values) compared to the parent this compound across several cancer cell lines. nih.gov

Computational Chemistry Approaches to SAR (e.g., Molecular Docking, QSAR Modeling)

Computational chemistry has become an invaluable tool for rationalizing the structure-activity relationships of this compound and guiding the design of new analogs. oncodesign-services.comrsc.org Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling provide insights into how these molecules interact with biological targets and help predict the activity of novel compounds. oncodesign-services.comresearchgate.netdoaj.org

Molecular Docking: This technique simulates the binding of a ligand (like this compound or its derivatives) into the active site of a target protein. oncodesign-services.com Docking studies have been used to support and explain experimental findings. For example:

NF-κB Pathway: Docking studies suggest that this compound derivatives likely act as prodrugs that release this compound, which then covalently interacts with proteins in the NF-κB pathway, such as IκB kinase beta (IKKβ). rsc.orgx-mol.net

HSP70: A molecular docking study indicated that this compound could covalently attach to cysteine-17 in the ATP/ADP binding site of HSP70, potentially disrupting its function. ashpublications.org

SARS-CoV-2 Proteases: this compound and its analogs have been docked into the active sites of SARS-CoV-2 proteases, showing high binding affinity and suggesting potential as antiviral candidates. frontiersin.orgchempap.org

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling develops mathematical models that correlate the chemical structures of a series of compounds with their biological activities. researchgate.netresearchgate.net These models can then be used to predict the potency of newly designed, unsynthesized compounds. doaj.org For this compound derivatives, 3D-QSAR models have been developed based on inhibitory concentrations against cancer cell lines. researchgate.net For instance, one study developed a robust 3D-QSAR model for 61 this compound derivatives against triple-negative breast cancer, which was then used for virtual screening to identify novel potential inhibitors. researchgate.net These models help in designing new compounds with potentially more favorable pharmacokinetic profiles. researchgate.net

Together, these computational approaches accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources. rsc.org

Pharmacokinetic and Pharmacodynamic Research in Preclinical Models

In vitro Metabolic Stability and Metabolite Identification Studies

In vitro models are crucial for providing initial insights into the metabolic stability and pathways of a compound. Studies utilizing rat liver microsomes, which contain a high concentration of drug-metabolizing enzymes like the cytochrome P-450 system, have been instrumental in characterizing the metabolic profile of parthenolide (B1678480).

Research using rat liver microsomes revealed that this compound has a relatively short half-life of 1.38 hours. researchgate.net These investigations, including those employing biomimetic oxidation reactions to simulate metabolic processes, consistently identified a single, major oxidative metabolite. researchgate.nettaylorandfrancis.combioivt.com This metabolite was isolated and structurally characterized as (1R,10R)-epoxythis compound. researchgate.nettaylorandfrancis.combioivt.com The formation of this sole metabolite was confirmed in both the in vitro biological model (rat liver microsomes) and the biomimetic system, validating the latter as a predictive tool for this compound's oxidative metabolism. researchgate.netbioivt.com The identification was achieved through techniques such as liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS). researchgate.net

Table 1: In Vitro Metabolic Profile of this compound
In Vitro ModelKey FindingsIdentified Metabolite(s)Reference(s)
Rat Liver MicrosomesThis compound exhibited a short half-life of 1.38 hours.(1R,10R)-epoxythis compound (major metabolite) researchgate.net
Biomimetic Oxidation System (FeTFPPCl catalyst)The major oxidative product formed was identical to the metabolite found in the rat liver microsome model.(1R,10R)-epoxythis compound researchgate.nettaylorandfrancis.com

Absorption, Distribution, Metabolism, Excretion (ADME) Profiling in Animal Models

In vivo studies in animal models, primarily rats, have been conducted to understand the complete ADME profile of this compound. These studies have consistently highlighted significant challenges related to the compound's pharmacokinetic properties, which limit its systemic exposure and potential efficacy.

Pharmacokinetic analyses in rats have shown that this compound is very unstable in plasma and is distributed and eliminated rapidly from the body, with a reported half-life of less than 90 minutes. researchgate.net Following administration, even at a high dose of 80 mg/kg, the initial plasma concentration was found to be very low (138.86 ± 21.07 ng/mL). researchgate.net Furthermore, studies have reported a low oral bioavailability of just 7.78% in rats. researchgate.net In some cases, the compound was not detectable in human plasma after administration, underscoring its poor absorption and/or rapid clearance. researchgate.neterbc-group.com This general lack of sufficient pharmacokinetic and pharmacodynamic data has been cited as a limitation for its clinical development. frontiersin.org

The poor pharmacological properties of this compound have spurred the development of analogs designed for improved solubility and bioavailability. researchgate.net One such analog, dimethylamino-parthenolide (DMAPT), demonstrated an oral bioavailability of approximately 70% in preclinical models, a significant improvement over the parent compound. researchgate.netnih.gov

Table 2: Pharmacokinetic Parameters of this compound in Rats
ParameterValue/ObservationAnimal ModelReference(s)
Bioavailability (Oral)7.78%Rat researchgate.net
Half-life (t½)< 90 minutesRat researchgate.net
Maximum Plasma Concentration (Cmax)138.86 ± 21.07 ng/mL (at 80 mg/kg dose)Rat researchgate.net
General CharacteristicsUnstable in plasma; rapid distribution and elimination.Rat researchgate.net
Human PlasmaNot detectable in one reported trial.Human researchgate.neterbc-group.com

Computational Pharmacokinetic Modeling and Prediction

Computational tools play an increasingly important role in modern drug discovery, allowing for the early prediction of pharmacokinetic properties and the rational design of new chemical entities. researchgate.netresearchgate.net In the context of this compound research, these methods have been particularly valuable for creating and evaluating derivatives with more favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. nih.govmdpi.com

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and other computational approaches are used to predict the drug-likeness and pharmacokinetic characteristics of novel this compound analogs. nih.govmdpi.com These in silico methods help researchers prioritize which derivatives to synthesize and advance to more resource-intensive in vitro and in vivo testing. frontiersin.orgkoreascience.kr While these computational tools are frequently applied to this compound derivatives, detailed and specific physiologically based pharmacokinetic (PBPK) models for this compound itself are not extensively described in the available literature. PBPK models, which simulate the ADME processes within a whole-body context, represent a powerful but complex tool that could further aid in understanding and predicting the compound's behavior in vivo. researchgate.net

Bioavailability Enhancement Strategies for Research Applications (e.g., Nanoformulations, Micelle Delivery Systems)

Given the significant challenges of poor aqueous solubility and low bioavailability, a major focus of preclinical research has been the development of advanced drug delivery systems to improve the therapeutic applicability of this compound. Nanotechnology-based platforms, including nanoformulations and micelle delivery systems, have emerged as promising strategies.

Nanoformulations: Encapsulating this compound into nanoparticles offers several advantages, such as increased solubility, improved stability, prolonged circulation time, and enhanced accumulation at target sites. Various types of nanoparticles have been explored, including lipid-based systems like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which are well-suited for delivering hydrophobic molecules. frontiersin.org Another approach involves the formulation of this compound into nanocrystals, which has been shown to enhance its efficacy in preclinical models.

Micelle Delivery Systems: Polymeric micelles, which are self-assembling nanostructures formed from amphiphilic copolymers, provide a versatile platform for hydrophobic drug delivery. Studies have demonstrated that this compound can be efficiently loaded into micelles, such as those made from poly(styrene-alt-maleic anhydride)-b-poly(styrene) (PSMA-b-PS). These this compound-loaded micelles show a gradual drug release over time and enhanced cytotoxicity against cancer cells compared to the free drug.

Mixed micelle systems have also been developed to co-deliver this compound with conventional chemotherapeutic agents. For example, mixed micelles composed of PEG-DSPE and Vitamin E-TPGS were used to concurrently load paclitaxel (B517696) and this compound. This co-encapsulation resulted in high encapsulation efficiency (>95%) and demonstrated synergistic effects against non-small cell lung cancer cell lines. Similarly, PEG-phospholipid micelles have been used to enhance the cellular uptake and cytotoxicity of co-delivered paclitaxel and this compound.

Table 3: Bioavailability Enhancement Strategies for this compound
Formulation StrategyMaterials / SystemKey FindingsReference(s)
Nanoformulations (General)Nanoparticle carriersImproves solubility, bioavailability, and stability; prolongs circulation.
Lipid Nanoparticles (LNPs)Lipid-based carriers (e.g., SLNs, NLCs)LNPs are effective for improving the bioavailability of hydrophobic nutraceuticals and drugs. frontiersin.org
Micelle DeliveryPSMA-b-PS polymeric micellesEfficiently loaded PTL, showed gradual release, and increased cytotoxicity in AML cells.
Mixed MicellesPEG(2000)-DSPE and Vitamin E-TPGSCo-encapsulated paclitaxel and this compound with >95% efficiency, enhancing antitumor efficacy.
Targeted MicellesPEG-Phospholipid micellesCo-delivery with paclitaxel enhanced cellular uptake and cytotoxicity in lung cancer cells.
NanocrystalsThis compound nanocrystalsFormulation into nanocrystals enhanced its inhibitory effects in preclinical cancer models.

Analytical and Bioanalytical Methodologies for Research

Extraction and Purification Techniques from Natural Sources

Parthenolide (B1678480) is predominantly isolated from the plant Tanacetum parthenium (feverfew), but has also been sourced from other species, including those of the Magnolia genus. nih.govgoogle.com The extraction and purification process is a critical first step to obtaining this compound for research purposes.

A variety of extraction methods have been reported, differing in solvent systems and procedures. core.ac.uk A common initial step involves grinding the dried plant material, such as the aerial parts or flowering tops of feverfew, into a fine powder to increase the surface area for solvent interaction. acs.orgactapharmsci.comgreenskybio.com

Solvent extraction is the most prevalent method. Maceration involves soaking the powdered plant material in a solvent at room temperature in the dark; one study utilized an ethanol-water (90:10) mixture for this purpose. nih.gov Another approach is stirring extraction, which has been shown to be highly efficient. A rapid method involves stirring the plant material in an acetonitrile (B52724)/water (90:10, v/v) mixture for as little as 30 minutes. acs.orgnih.gov Other solvents used for extraction include methanol (B129727), acetone, and chloroform. google.comactapharmsci.com Temperature can also be a factor, with one study noting that aqueous stirring extraction at 75–80°C yielded the maximum concentration of this compound. core.ac.uk

Following initial extraction, the crude extract is filtered and concentrated, often using a rotary evaporator. nih.govactapharmsci.com This concentrated extract contains a mixture of compounds, necessitating further purification. Column chromatography is a widely used technique for purifying this compound from the crude extract. nih.govacs.org Silica (B1680970) gel is a common stationary phase, and elution is performed using a gradient of solvents with increasing polarity, such as hexane, dichloromethane, ethyl acetate (B1210297), and methanol. nih.gov Fractions are collected and monitored, often by Thin-Layer Chromatography (TLC), to identify those containing this compound. acs.orgresearchgate.net The final step often involves crystallization from a suitable solvent to yield pure, colorless this compound. google.comresearchgate.net An approximate yield of 0.2% this compound from dried feverfew has been reported. acs.org

Table 1: Examples of Extraction Methods for this compound

Source Material Extraction Method Solvent System Duration Reference
Tanacetum parthenium (aerial parts) Maceration Ethanol-Water (90:10) Not specified nih.gov
Tanacetum parthenium (herb) Stirring Acetonitrile-Water (90:10 v/v) 30 min acs.orgnih.gov
Tanacetum parthenium (powdered material) Shaking Methanol 1 hour actapharmsci.com
Tanacetum parthenium (powdered tops) Not specified Chloroform Not specified core.ac.uk
Magnolia species (root barks) Grinding, Extraction Polar organic solvents (e.g., methanol, ethanol) Not specified google.com

Chromatographic Methods for Quantification and Purity Assessment (HPLC, GC-MS, LC-MS/MS, TLC)

Chromatographic techniques are indispensable for the quantitative analysis and purity assessment of this compound. These methods separate this compound from other components, allowing for precise measurement and verification of its identity.

High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying this compound. core.ac.uk Reversed-phase HPLC is typically employed, using a C18 column. acs.orgingentaconnect.com The mobile phase often consists of a mixture of acetonitrile and water or methanol and water. acs.orgscispace.com Detection is usually performed using a UV detector at a low wavelength, typically around 210 nm, as this compound has poor UV absorbance at higher wavelengths. acs.orgingentaconnect.comwaters.com HPLC methods have been developed to be rapid, with analysis times as short as 6 minutes. acs.org The method's validity is established through parameters like linearity, detection limits, and recovery. acs.orgscielo.br For instance, one method demonstrated linearity over a concentration range of 0.160–850 μg/mL with a high correlation coefficient (R² = 0.9999). acs.org

Thin-Layer Chromatography (TLC) and its high-performance version (HPTLC) are used for both qualitative and quantitative analysis. acs.orgactapharmsci.com For HPTLC analysis of T. parthenium extract, silica gel plates can be used as the stationary phase with a mobile phase such as cyclohexane:ethyl acetate (50:50, v/v). actapharmsci.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another technique used for the analysis of this compound. nih.gov It separates volatile compounds in the gas phase before detecting them by mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer higher sensitivity and specificity compared to UV detection, which is particularly advantageous given this compound's poor UV absorbance. ingentaconnect.comwaters.com These methods are crucial for confirming peak identity and for analyzing complex matrices. ingentaconnect.comsepscience.com LC-MS analysis can be performed in positive electrospray ionization (ESI) mode, where this compound may be detected as an ammoniated adduct [M+NH₄]⁺. ingentaconnect.com LC-MS/MS methods operating in Multiple Reaction Monitoring (MRM) mode provide excellent selectivity for quantification in complex samples, including biological matrices. aacrjournals.orgresearchgate.net

Table 2: Examples of Chromatographic Conditions for this compound Analysis

Technique Column/Stationary Phase Mobile Phase Detection Key Finding/Parameter Reference
HPLC Cosmosil C18-AR (150 × 4.6 mm, 5 μm) Acetonitrile/Water (55:45, v/v) UV at 210 nm Analysis time: 6 min; Detection limit: 0.10 ng acs.orgnih.gov
HPLC Phenomenex Luna C18 (2) Gradient: Water and Acetonitrile:Methanol (9:1) UV at 210 nm Used for quantification in various feverfew samples ingentaconnect.com
HPTLC Silica gel glass plate Cyclohexane:Ethylacetate (50:50, v/v) Not specified First HPTLC study for T. parthenium extract actapharmsci.com
LC-MS Phenomenex Luna C18 (2) Gradient: Water and Acetonitrile:Methanol (9:1) ESI-MS (positive mode) More sensitive than LC-UV; detected [M+NH₄]⁺ at m/z 266.18 ingentaconnect.com

Spectroscopic Characterization for Structural Elucidation (NMR, IR, UV-Vis, Mass Spectrometry, X-ray Crystallography)

Spectroscopic techniques are essential for the unambiguous structural elucidation of this compound, confirming its molecular formula, connectivity, and three-dimensional conformation. acs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework. Both 1D (¹H and ¹³C) and 2D (e.g., COSY, HMQC, NOESY) NMR experiments are utilized. nih.govresearchgate.net ¹H NMR spectra help identify the number and types of protons, while ¹³C NMR spectra reveal the carbon skeleton. scielo.br For example, the ¹³C NMR spectrum shows characteristic signals for a carbonyl group (~δ 168.8), alkene carbons, and carbons bonded to oxygen. scielo.br Two-dimensional techniques like NOESY are employed to establish the stereochemistry and three-dimensional conformation of the molecule. acs.orgresearchgate.net

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. nih.govacs.org The IR spectrum of this compound shows characteristic absorption peaks for key functional groups, such as a peak around 3406 cm⁻¹ for the C=O-O group (lactone) and a peak around 1108 cm⁻¹ corresponding to the epoxy group. dovepress.com

UV-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the molecule. This compound exhibits poor absorbance, with a maximum absorption peak observed at a low wavelength, around 210 nm in HPLC analysis or a computed maximum at 285.60 nm. acs.orgwaters.comresearchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. nih.govacs.org High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition. researchgate.net ESI-HRMS analysis of this compound has shown a signal at m/z 287.1265, corresponding to the sodium adduct [C₁₅H₂₀O₄Na]⁺ (after oxidation). scielo.br The exact mass of this compound is 248.141245. massbank.eu

X-ray Crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state. acs.orgresearchgate.net This technique has been used to confirm the absolute conformation of this compound, which is crucial for understanding its biological activity. acs.orgresearchgate.net

Table 3: Key Spectroscopic Data for this compound

Technique Key Data/Observation Significance Reference
¹H NMR Signals for vinyl, unshielded methine, methylene (B1212753), and methyl protons Confirms hydrogen environment scielo.br
¹³C NMR ~29 distinct lines (for 2 molecules in unit cell); signals for carbonyl, alkene, and epoxide carbons Confirms carbon skeleton and functional groups scielo.bracs.org
IR Peak at ~1108 cm⁻¹ Confirms epoxy group dovepress.com
UV-Vis λmax ~210-220 nm Low wavelength absorbance, useful for HPLC detection acs.orgwaters.com
Mass Spec (HRMS) Exact Mass: 248.141245; ESI-MS/MS transition: m/z 249.2→231.1 Confirms molecular formula and provides fragmentation for selective detection researchgate.netmassbank.eu
X-ray Crystallography Provides 3D molecular structure Establishes absolute stereochemistry acs.orgresearchgate.net

Bioanalytical Assays for Quantification in Biological Matrices (for preclinical studies)

To understand the pharmacokinetic profile of this compound, sensitive and specific bioanalytical methods are required to quantify the compound in biological matrices like plasma. These assays are crucial for preclinical studies in animal models (e.g., rats).

LC-MS/MS is the method of choice for this purpose due to its high sensitivity and selectivity, which are necessary for detecting the low concentrations typically found in plasma after administration. aacrjournals.orgresearchgate.net A typical bioanalytical method involves several steps. First, the plasma sample is prepared to remove proteins and other interfering substances. This can be achieved through liquid-liquid extraction (LLE) using a solvent like ethyl acetate or through a simpler protein precipitation step with acetonitrile. aacrjournals.orgresearchgate.net An internal standard (IS), a compound with similar chemical properties to this compound (e.g., costunolide (B1669451) or hesperetin), is added to the plasma before extraction to account for variability during sample processing and analysis. aacrjournals.orgresearchgate.net

After extraction, the sample is injected into the LC-MS/MS system. Chromatographic separation is often performed on a C8 or C18 column using a gradient elution with a mobile phase like water and methanol or acetonitrile with formic acid. aacrjournals.orgresearchgate.netresearchgate.net The mass spectrometer is operated in positive ESI mode, and quantification is performed using MRM. This involves monitoring a specific precursor-to-product ion transition for this compound (e.g., m/z 249.4→231.0 or m/z 249.2→231.1) and another for the internal standard. aacrjournals.orgresearchgate.net

These methods are validated to ensure they are reliable. Validation includes assessing linearity, accuracy, precision, recovery, and the lower limit of quantification (LLOQ). For example, a validated method in rat plasma established a linear range of 2–128 ng/mL, with an LLOQ of 2.0 ng/mL. researchgate.netresearchgate.net Such assays have revealed that this compound can be unstable in rat plasma and is eliminated quickly in vivo. researchgate.net

Table 4: Example of a Bioanalytical LC-MS/MS Method for this compound in Rat Plasma

Parameter Description Reference
Biological Matrix Rat Plasma researchgate.netresearchgate.net
Sample Preparation Liquid-Liquid Extraction or Protein Precipitation aacrjournals.orgresearchgate.net
Internal Standard (IS) Costunolide, Hesperetin, Pirfenidone aacrjournals.orgresearchgate.netresearchgate.net
Chromatography UPLC BEH C18 column; Gradient elution with acetonitrile/formic acid in water researchgate.net
Ionization Mode Electrospray Ionization (ESI), Positive aacrjournals.org
Detection Mode Multiple Reaction Monitoring (MRM) researchgate.net
MRM Transition m/z 249.2 → 231.1 researchgate.net
Linear Range 2.0 - 500 ng/mL researchgate.net
Lower Limit of Quantification (LLOQ) 2.0 ng/mL researchgate.net
Extraction Recovery 89.55% - 95.79% researchgate.net

Future Directions and Research Opportunities

Elucidation of Novel Molecular Targets and Off-Target Effects

While the inhibitory action of parthenolide (B1678480) on NF-κB is well-documented, a complete understanding of its molecular interactions remains a key area of future research. ontosight.ainih.govresearchgate.netrndsystems.com The promiscuous bioactivity profile of this compound suggests that it interacts with multiple cellular proteins, a characteristic attributed to its α-methylene-γ-lactone ring and an epoxide which can react with nucleophilic sites on proteins. nih.govsci-hub.se

Recent studies have begun to uncover additional targets. For instance, this compound has been shown to covalently modify cysteine 427 (C427) of focal adhesion kinase 1 (FAK1), a protein involved in cancer cell signaling, proliferation, and survival. biorxiv.org Other identified direct targets include IκB kinase (IKK), heat shock protein Hsp72, and Janus kinases (JAKs), which are involved in various signaling pathways. biorxiv.orgmdpi.com The identification of such targets helps to explain the diverse therapeutic properties of this compound. biorxiv.org

However, the full spectrum of its off-target effects is yet to be comprehensively mapped. A deeper investigation into these interactions is crucial for a complete understanding of its polypharmacology and for the development of more selective analogues. sci-hub.se Future research will likely employ advanced proteomic and chemical biology techniques to identify a more complete list of this compound's binding partners, shedding light on both its therapeutic mechanisms and potential for unintended effects.

Development of Advanced Delivery Systems for Preclinical Research and Improved Solubility

A significant hurdle in the preclinical and potential clinical development of this compound is its low water solubility and poor bioavailability, which limits its therapeutic application. tandfonline.comcjnmcpu.com To overcome these limitations, researchers are actively exploring advanced delivery systems.

One promising approach is the development of more soluble analogues. A notable example is dimethylamino-parthenolide (DMAPT), which is approximately 1000-fold more soluble than its parent compound while retaining its biological activity. frontiersin.orgnih.gov DMAPT has shown efficacy in preclinical models and has even advanced to Phase I clinical trials for acute myeloid leukemia (AML), although it ultimately failed due to metabolic instability. frontiersin.org

Another avenue of investigation is the use of nanomedicine. tandfonline.com Lipid-based delivery systems, such as mixed micelles, have been shown to enhance the activity of this compound. humanjournals.com For instance, co-encapsulation of this compound in mixed micelles of PEG-DSPE and Vitamin E TPGS increased its activity against lung cancer cell lines. humanjournals.com Other nanoformulations are also being explored to improve the delivery of this hydrophobic drug to target sites. tandfonline.com These advanced delivery systems hold the potential to significantly enhance the therapeutic index of this compound in preclinical studies.

Exploration of Synergistic Effects with Other Research Compounds in Preclinical Models

The multi-targeted nature of this compound makes it an excellent candidate for combination therapies in preclinical cancer models. nih.govcjnmcpu.com Its ability to modulate key signaling pathways can sensitize cancer cells to the effects of other therapeutic agents.

Numerous preclinical studies have demonstrated the synergistic potential of this compound. For example, it has been shown to enhance the cytotoxic effects of conventional chemotherapeutic drugs like paclitaxel (B517696), cisplatin, and 5-fluorouracil (B62378) in various cancer cell lines, including gastric and colorectal cancer. mdpi.comiiarjournals.org In some cases, this compound can even reverse drug resistance. mdpi.com

Beyond traditional chemotherapy, this compound has shown synergy with a range of other compounds. These include:

Targeted inhibitors: Combination with PI3K/mTOR inhibitors like wortmannin (B1684655) and rapamycin (B549165) has shown synergistic toxicity against AML stem cells. mdpi.com

Non-conventional agents: Synergistic effects have been observed with COX-2 inhibitors, sulindac, and arsenic trioxide. nih.gov

Other natural compounds: The combination of this compound and naringin (B1676962) is being investigated for its potential anti-inflammatory and osteogenic effects. researchgate.net

These findings underscore the potential of this compound to be used as part of a multi-drug regimen, a strategy that is being actively explored through rational design based on multi-omics data. nih.gov

Deeper Understanding of in vivo Pharmacodynamics in Complex Biological Systems

While in vitro studies have provided valuable insights into the mechanisms of this compound, a deeper understanding of its pharmacodynamics in complex, living systems is essential for its further development. In vivo studies are crucial to confirm the effects observed in cell culture and to understand how the compound behaves within a whole organism.

Preclinical in vivo studies have shown that this compound can suppress tumor growth and prevent metastasis in various mouse xenograft models. nih.gov However, the precise molecular events that occur in vivo following administration of this compound are not fully elucidated. Future research will need to focus on tracking the compound's effects on its molecular targets within the complex biological environment of a living organism.

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) to this compound Research

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is set to revolutionize our understanding of this compound's complex biological activities. oup.comuninet.eduhumanspecificresearch.orgepiskin.comisaaa.org These high-throughput methods provide a global view of the molecular changes induced by the compound, moving beyond the study of single targets to a systems-level analysis.

By integrating these different omics datasets, researchers can construct complex pathway networks that reveal the intricate web of interactions affected by this compound. oup.com For example, combining proteomic, genomic, and metabolomic data has been used to rationally design a multi-drug regimen based on this compound for acute myelogenous leukemia (AML). nih.gov This approach identified compensatory mechanisms induced by this compound, such as the upregulation of NADPH production, which could then be targeted with a second drug to enhance efficacy. nih.gov

Metabolomics and lipidomics have been used to show that this compound inhibits cancer cell proliferation by interfering with amino acid and glycerophospholipid metabolism. oup.com Proteomics has been instrumental in identifying novel molecular targets. nih.gov The continued application and integration of these powerful technologies will undoubtedly uncover new mechanisms of action, identify biomarkers of response, and guide the development of more effective this compound-based therapeutic strategies.

Integration of Computational and Experimental Approaches for Rational Compound Design

The integration of computational modeling with experimental validation offers a powerful strategy for the rational design of novel this compound analogues with improved properties. nih.gov This approach can accelerate the discovery and optimization of new compounds by predicting their activity and guiding synthetic efforts.

Quantitative structure-activity relationship (QSAR) models, for example, can be developed to identify the key chemical features of this compound that are responsible for its biological activity. tandfonline.com These models can then be used to virtually screen large chemical libraries for new compounds with similar or enhanced activity. This computer-aided molecular design can lead to the identification of novel inhibitors with desired properties. tandfonline.com

Furthermore, computational approaches can be used to model the interaction of this compound and its derivatives with their molecular targets at the atomic level. nih.gov This can provide insights into the mechanism of action and help in the design of analogues with increased potency and selectivity. By combining these computational predictions with experimental testing, researchers can more efficiently navigate the chemical space and develop new this compound-based compounds with optimized therapeutic potential.

Investigating Stereochemical Impact on Biological Activity

The stereochemistry of this compound plays a crucial role in its biological activity. The natural form of the compound is (-)-parthenolide. rsc.org Recent research involving the total synthesis of (-)-parthenolide, its unnatural (+)-enantiomer, and other diastereoisomers has revealed that the biological effects can be highly dependent on the specific stereoisomer.

A key finding is that only (-)-parthenolide showed potent and selective inhibition of microtubule detyrosination, a process linked to the activity of tubulin carboxypeptidase (TCP). rsc.orgrsc.org This activity is being explored for its potential in neuroregeneration and heart failure treatment. rsc.org In contrast, the anti-inflammatory activity of the various this compound isomers was found to be less selective with regard to their stereochemistry. rsc.orgresearchgate.net

These findings highlight the importance of stereochemistry in determining the specific molecular targets and biological activities of this compound. Future research in this area will likely focus on:

Synthesizing a wider range of stereoisomers to further probe the structure-activity relationships.

Investigating the differential effects of these isomers on various signaling pathways and cellular processes.

Utilizing this knowledge to design stereochemically-defined analogues with enhanced potency and selectivity for specific therapeutic targets.

This line of inquiry will be critical for developing a more nuanced understanding of this compound's pharmacology and for designing next-generation compounds with improved therapeutic profiles.

Q & A

Q. What experimental methods are commonly used to assess parthenolide’s cytotoxic effects on cancer cells?

this compound’s efficacy is evaluated using standardized assays:

  • Cell viability : CCK-8 assays quantify dose- and time-dependent cytotoxicity (e.g., LC₅₀ values of 5–10 µM in breast cancer cells after 24–48 hours) .
  • Apoptosis detection : Flow cytometry with Annexin V/PI staining and DAPI nuclear morphology assays confirm apoptotic rates (e.g., 37% apoptosis in lung cancer GLC-82 cells at 20 µM) .
  • Autophagy induction : MDC staining and LC3-II western blotting validate autophagic flux .
  • Pathway analysis : Western blotting for PI3K/AKT/mTOR, B-Raf/MAPK, or NF-κB pathway proteins identifies mechanistic targets .

Q. How does this compound modulate the PI3K/AKT/mTOR pathway in breast cancer cells?

this compound suppresses PI3K, AKT (phosphorylated and total), and mTOR protein levels, inhibiting pathway activation. This dual regulation induces apoptosis (via caspase activation) and autophagy (via Beclin-1/LC3-II upregulation), with efficacy demonstrated in MCF7 and MDA-MB-231 cells . Dose-dependent LC₅₀ values correlate with pathway inhibition .

Q. What role does NF-κB inhibition play in this compound’s anti-inflammatory and anticancer effects?

this compound blocks NF-κB nuclear translocation by inhibiting IKK activity and stabilizing I-κBα, reducing pro-inflammatory cytokines (e.g., IL-8) and stemness markers in hypoxic conditions. This mechanism is validated in prostate cancer and visceral fat stem cells via qPCR and western blotting .

Q. How are dose-response relationships characterized in this compound studies?

Dose curves are generated using MTT/CCK-8 assays (e.g., 2–10 µM for 24–72 hours) to calculate IC₅₀/LC₅₀ values. For example:

  • MCF7 cells: LC₅₀ = 8 µM (24 h), 5 µM (48 h) .
  • NSCLC cells: IC₅₀ ranges from 5–20 µM depending on cell line . Colony formation and scratch wound assays further validate dose-dependent growth inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound-induced autophagy outcomes (pro-survival vs. pro-death)?

Autophagy’s role depends on cellular context and ROS interplay:

  • Pro-death : In osteosarcoma, ROS generation (measured via DCF fluorescence) triggers autophagic cell death, reversible with NAC (N-acetylcysteine) .
  • Pro-survival : In breast cancer, autophagy may mitigate apoptosis, requiring co-treatment with mTOR inhibitors (e.g., rapamycin) to enhance efficacy . Methodologically, combining LC3-II/p62 western blots with ROS scavengers (e.g., NAC) clarifies context-specific outcomes .

Q. What strategies enhance this compound’s selectivity for cancer stem cells (CSCs)?

Rational drug combinations target CSC metabolic vulnerabilities:

  • AML stem cells : this compound + 2-deoxyglucose (blocks pentose phosphate pathway) + temsirolimus (mTOR inhibitor) synergistically eradicates CSCs while sparing normal hematopoietic cells .
  • Prostate cancer : this compound combined with radiotherapy exploits ROS-mediated DNA damage in CSCs . Flow cytometry (CD44+/CD133+ sorting) and NOD/SCID xenograft models validate CSC targeting .

Q. Why does this compound exhibit cell-type-specific effects on cell cycle regulation?

this compound induces G1-phase arrest in renal carcinoma 786-O cells (via Cyclin D1 downregulation) but not in melanoma A375 cells, suggesting cyclin D1-independent mechanisms in certain contexts . RNA-seq and phosphoproteomics (e.g., Cyclin D1, CDK4/6) are recommended to dissect cell-type-specific signaling nodes.

Q. How can in silico methods optimize this compound’s multi-target activity?

  • Molecular docking : Predicts binding to EGFR (ΔG = -9.2 kcal/mol) and B-Raf, validated via western blotting .
  • Network pharmacology : Identifies co-expressed targets (e.g., EGFR, HSP90AA1) and pathways (MAPK/NF-κB) using STRING or KEGG databases . These approaches inform rational combination therapies (e.g., with EGFR inhibitors like gefitinib) .

Q. What methodologies quantify ROS-mediated this compound toxicity?

  • Fluorescent probes : DCFH-DA (general ROS), MitoSOX Red (mitochondrial superoxide), and HPF (hydroxyl radicals) differentiate ROS subtypes .
  • NAC rescue experiments : Confirm ROS dependency in autophagy/apoptosis (e.g., LC3-II reduction in osteosarcoma) .
  • Metabolomics : Tracks NADPH/GSH depletion linked to ROS accumulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.